cis-3-Methoxycyclohexanecarboxylic Acid: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery
Executive Summary & Strategic Utility In contemporary drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich aliphatic scaffolds is a proven strategy to improve pharmacok...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
In contemporary drug discovery, the transition from flat,
sp2
-hybridized aromatic rings to three-dimensional,
sp3
-rich aliphatic scaffolds is a proven strategy to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. cis-3-Methoxycyclohexanecarboxylic acid (CAS: 73873-52-6) serves as a premier bifunctional building block in this paradigm. Featuring a saturated cyclohexane core substituted with a hydrogen-bond-accepting methoxy group and a versatile carboxylic acid, this molecule is widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), ranging from antipsychotic receptor modulators to angiogenesis inhibitors[1][2].
This technical guide provides an in-depth analysis of its conformational causality, physicochemical properties, and field-proven synthetic protocols, designed specifically for application scientists and medicinal chemists.
The physical properties and receptor-binding geometry of 3-methoxycyclohexanecarboxylic acid are heavily dictated by its stereochemistry. In a 1,3-disubstituted cyclohexane system, the cis stereoisomer is thermodynamically favored.
Causality: The cis-1,3 configuration allows both the methoxy group and the carboxylic acid to simultaneously occupy equatorial positions (the e,e conformation). This geometry minimizes the severe 1,3-diaxial steric clashes that plague the trans isomer, resulting in a highly stable, predictable 3D vector for drug-target interactions.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, highlighting the functional relevance of each metric in a laboratory setting[3][4].
Property
Value
Causality / Laboratory Relevance
Molecular Weight
158.19 g/mol
Optimal for Fragment-Based Drug Discovery (FBDD); leaves ample mass budget for subsequent coupling[4].
Boiling Point
140–142 °C (at 5 mmHg)
Elevated BP indicates strong intermolecular hydrogen bonding driven by the carboxylic acid dimerizing[3].
Density
1.087 g/mL (at 25 °C)
Typical for oxygen-dense aliphatic cyclic systems; useful for volumetric dispensing of the liquid/melt[3].
Refractive Index
n20/D
1.4683
Provides a rapid, non-destructive metric for validating batch purity via refractometry[3].
Computed XLogP3
0.9
High hydrophilicity; incorporating this motif significantly improves the aqueous solubility of lipophilic drug scaffolds[4].
Hazards (GHS)
H315, H319, H335
Skin/Eye irritant and STOT SE 3 (respiratory). Necessitates handling in a fume hood with standard PPE[4].
Chemical Reactivity & Pharmaceutical Applications
The dual functionality of cis-3-methoxycyclohexanecarboxylic acid enables orthogonal reactivity:
Carboxylic Acid Reactivity (Amidation/Esterification): The equatorial carboxylic acid is highly accessible and unhindered. It is routinely coupled with secondary amines (e.g., piperazines) to synthesize D3 and 5-HT2A receptor modulators for schizophrenia treatments[1]. Furthermore, coupling with hydroxylamines yields hydroxamic acid esters, which act as potent VEGF receptor inhibitors for anti-angiogenesis therapies[2].
Ether Stability: The methoxy ether is chemically robust. It easily withstands the basic conditions of amide coupling and the mildly acidic conditions of standard workups, acting as a stable hydrogen-bond acceptor in the final drug molecule.
Biosynthetic Mutasynthesis: Beyond traditional organic synthesis, this compound has been successfully utilized as a non-natural starter unit in polyketide synthase (PKS) enzymatic machinery to drive the diversity-oriented biosynthesis of rapalogs[5].
Self-Validating Experimental Protocol: Amide Coupling for Drug Scaffolds
To synthesize target APIs (such as piperazine amides or hydroxamic acids), the following HATU-mediated coupling protocol is optimized for both yield and self-validation.
Objective: Coupling cis-3-methoxycyclohexanecarboxylic acid with a sterically hindered secondary amine.
Step 1: Reagent Preparation & Activation
Action: Dissolve cis-3-methoxycyclohexanecarboxylic acid (1.0 eq) and (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise at 0 °C.
Causality: HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, which drastically accelerates coupling with sterically hindered amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile. DMF provides a high dielectric constant to stabilize the polar transition states.
Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the active HOAt ester intermediate.
Step 2: Nucleophilic Addition
Action: After 30 minutes of activation at room temperature (25 °C), add the target amine (1.1 eq). Stir for 2–12 hours.
Causality: Pre-activation ensures the amine does not form an unreactive electrostatic salt with the free carboxylic acid, which would stall the reaction.
Step 3: Reaction Monitoring
Action: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS.
Self-Validation Checkpoint: Because the aliphatic starting material lacks a UV chromophore, TLC plates must be visualized using a KMnO4 or phosphomolybdic acid (PMA) stain. The starting acid will appear as a highly polar, low-
Rf
spot, while the product amide will migrate higher. LC-MS must show the disappearance of the
m/z
157 [M-H]⁻ peak.
Step 4: Workup & Quality Control
Action: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 1M HCl, then brine. Dry over Na2SO4 and concentrate.
Causality: The basic wash removes the HOAt byproduct and any unreacted acid. The acidic wash actively purges unreacted amine and DIPEA.
Self-Validation Checkpoint: Perform
1
H-NMR on the crude isolate. The diagnostic methoxy singlet at ~3.3 ppm must remain intact, while the broad carboxylic acid -OH peak (>10 ppm) will have completely disappeared, confirming successful conversion without ether cleavage.
Workflow Visualization
The logical progression of the self-validating amidation protocol is mapped below.
Experimental workflow for the HATU-mediated amidation of cis-3-methoxycyclohexanecarboxylic acid.
References
PubChem, "3-Methoxycyclohexanecarboxylic acid | C8H14O3 | CID 3702280", National Institutes of Health. URL:[Link]
Zhang et al., "Diversity oriented biosynthesis via accelerated evolution of modular gene clusters", Nature Communications (PMC). URL:[Link]
"EP2334657B1 - Piperazine d3 and 5-ht2a receptor modulators", Google Patents.
"WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof", Google Patents.
Stereochemical Configuration of cis-3-Methoxycyclohexanecarboxylic Acid: A Technical Guide
Executive Summary Cis-3-methoxycyclohexanecarboxylic acid (CAS: 73873-52-6) is a highly versatile cycloaliphatic scaffold utilized extensively in modern drug discovery and complex natural product synthesis[1][2]. The spa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cis-3-methoxycyclohexanecarboxylic acid (CAS: 73873-52-6) is a highly versatile cycloaliphatic scaffold utilized extensively in modern drug discovery and complex natural product synthesis[1][2]. The spatial orientation of its functional groups—a carboxylic acid at C1 and a methoxy ether at C3—dictates its binding affinity, metabolic stability, and reactivity. This whitepaper provides an in-depth analysis of its stereochemical architecture, conformational thermodynamics, and the self-validating analytical protocols required to confirm its configuration in synthetic workflows.
In a 1,3-disubstituted cyclohexane system, the cis designation indicates that both substituents project towards the same face of the ring. For cis-3-methoxycyclohexanecarboxylic acid, this geometric constraint results in a chiral molecule that exists as a pair of enantiomers: (1R, 3S) and (1S, 3R) [1].
Cahn-Ingold-Prelog (CIP) Priority Causality
To understand the absolute configuration, we must evaluate the CIP priorities at the chiral centers:
At C1: The hydroxylated carbonyl (-COOH) takes priority 1. The C2 methylene path takes priority 2 over the C6 path because C2 is directly adjacent to the oxygen-bearing C3. Thus, the priority is -COOH > -C2 > -C6 > -H.
At C3: The methoxy group (-OCH3) takes priority 1. The C2 path takes priority 2 over C4 because the C2 path leads directly to the highly oxidized C1. Thus, the priority is -OCH3 > -C2 > -C4 > -H.
When both substituents are oriented "up" (wedged) in a 2D projection, the sequence 1 → 2 → 3 at C1 is counter-clockwise (with the lowest priority proton pointing away), assigning it as 1R . Conversely, the sequence at C3 is clockwise, assigning it as 3S . This yields the (1R, 3S)-3-methoxycyclohexanecarboxylic acid enantiomer, a standard reference in pharmaceutical building block libraries[1].
The stereochemical behavior of cis-3-methoxycyclohexanecarboxylic acid is governed by the thermodynamics of its chair-chair interconversion. The cis-1,3-disubstitution pattern forces the molecule into a binary choice between two extreme conformations: diequatorial (e,e) and diaxial (a,a) .
The Causality of the Diequatorial Preference
In the (a,a) conformation, the axial -COOH and axial -OCH3 groups suffer from catastrophic 1,3-diaxial steric clashes. The A-value (conformational free energy) of a -COOH group is approximately 1.2 kcal/mol, and an -OCH3 group is ~0.6 kcal/mol. However, when both are axial on the same face of the ring, the steric penalty is non-additive and highly repulsive, far exceeding the sum of their individual A-values.
Consequently, the molecule almost exclusively adopts the diequatorial (e,e) conformation, effectively minimizing steric strain and maximizing thermodynamic stability.
Caption: Conformational equilibrium of cis-3-methoxycyclohexanecarboxylic acid showing the favored (e,e) state.
Table 2: Estimated Conformational Energy Analysis
Conformation
1,3-Diaxial Interactions
Relative Energy (ΔG)
Population at 298K
Diequatorial (e,e)
None (H-H only)
0.0 kcal/mol
> 99.9%
Diaxial (a,a)
-COOH / -OCH3 clash
> 4.5 kcal/mol
< 0.1%
Self-Validating Analytical Protocol (NMR)
To differentiate the cis isomer from the trans isomer in a laboratory setting, Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system. The protocol relies on the Karplus equation, which dictates that protons with a dihedral angle of ~180° (axial-axial) exhibit significantly larger J-couplings (10–12 Hz) than those with angles of ~60° (equatorial-axial or equatorial-equatorial, 2–5 Hz).
Step-by-Step NMR Validation Methodology
Sample Preparation : Dissolve 15-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
1D ¹H-NMR Acquisition : Acquire a standard 1D proton spectrum at ≥ 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration.
Multiplet Extraction (Causality Check) :
Locate the methine proton at C1 (adjacent to -COOH, typically ~2.4 ppm).
Locate the methine proton at C3 (adjacent to -OCH3, typically ~3.2 ppm).
Validation Logic : If the molecule is the cis (e,e) conformer, both the C1 and C3 protons must be axial . Therefore, they will each show at least two large axial-axial couplings (
3Ja,a
> 10 Hz) from the adjacent axial protons at C2, C4, and C6.
2D NOESY Acquisition : Run a 2D NOESY experiment with a mixing time of 300–500 ms.
Validation Logic : Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the C1 axial proton, the C3 axial proton, and the C5 axial proton. This 1,3,5-triaxial spatial proximity is the definitive, undeniable signature of the diequatorial cis isomer.
Caption: NMR validation workflow for confirming the diequatorial conformation of the cis isomer.
Synthetic Methodologies & Applications in Drug Discovery
Cis-3-methoxycyclohexanecarboxylic acid is a critical building block in medicinal chemistry, offering a rigid, non-aromatic framework that improves the pharmacokinetic profiles of drug candidates (e.g., increased aqueous solubility and reduced off-target toxicity compared to planar aromatic rings).
Applications in the Literature
PARP Inhibitors : The compound has been utilized as a starting material in the synthesis of cyclo-alkyl substituted benzimidazoles, which act as inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, a target for oncological therapies[6].
Diversity-Oriented Biosynthesis : It has been successfully fed as a non-native starter unit into bioengineered Streptomyces strains to generate novel rapalogs (rapamycin analogs) via accelerated evolution of modular polyketide synthase (PKS) gene clusters[2].
DHCR24 Inhibitors : The acid is utilized in the synthesis of seco-steroidal analogues targeting Δ²⁴-dehydrocholesterol reductase (DHCR24), an enzyme implicated in cardiovascular diseases[7].
Step-by-Step Synthetic Protocol: Borane Reduction of the Acid
To utilize this compound in complex syntheses (such as the DHCR24 inhibitor workflow), the carboxylic acid is often reduced to an alcohol while strictly preserving the cis stereochemistry at the ring[7].
Inert Atmosphere Setup : Flame-dry a 100 mL round-bottom flask. Flush with Argon gas.
Substrate Solvation : Dissolve 1.00 equivalent (e.g., 5.17 mmol) of cis-3-methoxycyclohexanecarboxylic acid in 30.0 mL of anhydrous Tetrahydrofuran (THF)[7].
Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures prevent epimerization at the C1 alpha-carbon, ensuring the cis stereochemistry remains completely intact.
Reagent Addition : Dropwise, add 1.30 equivalents of Dimethyl sulfide borane (BH₃·SMe₂, 2M in THF)[7].
Reaction Progression : Allow the mixture to stir and slowly warm to 0 °C over 5 hours[7].
Quenching & Extraction : Carefully quench the unreacted borane by adding 20.0 mL of saturated aqueous NaHCO₃. Extract the resulting aqueous layer three times with 30.0 mL of Ethyl Acetate (EtOAc)[7].
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the stereopure cis-(3-methoxycyclohexyl)methanol.
References
PubChem Compound Summary for CID 3702280 : 3-Methoxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at:[Link]
Patent US6737421B1: Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors. Google Patents.
Koryakina, I., et al. (2017) : Diversity oriented biosynthesis via accelerated evolution of modular gene clusters. Nature Communications, 8, 1215. PubMed Central. Available at:[Link]
Gerwien, A., et al. (2020) : Synthesis of Seco‐Analogues of the DHCR24 Inhibitor SH‐42. European Journal of Organic Chemistry. Available at:[Link]
Comprehensive Physicochemical Profiling of cis-3-Methoxycyclohexanecarboxylic Acid: Molecular Weight, Boiling Point, and Synthetic Utility
Introduction & Scope cis-3-Methoxycyclohexanecarboxylic acid is an aliphatic cyclic compound characterized by a cyclohexane ring substituted with a methoxy ether and a carboxylic acid group in a cis configuration. As a h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
cis-3-Methoxycyclohexanecarboxylic acid is an aliphatic cyclic compound characterized by a cyclohexane ring substituted with a methoxy ether and a carboxylic acid group in a cis configuration. As a highly versatile building block in organic synthesis and fragment-based drug discovery (FBDD), understanding its precise physicochemical properties is paramount for researchers. This technical guide provides an in-depth analysis of its molecular weight, boiling point, thermodynamic behavior, and the causal logic behind its handling and purification protocols.
Core Physicochemical Parameters
The utility of cis-3-methoxycyclohexanecarboxylic acid in pharmaceutical development is heavily dictated by its structural metrics. Table 1 summarizes the critical quantitative data required for synthetic planning and pharmacokinetic modeling.
Thermodynamic Behavior: The Causality of Boiling Point
The boiling point of cis-3-methoxycyclohexanecarboxylic acid is experimentally recorded at 140–142 °C under a strictly reduced pressure of 5 mmHg[2]. This specific environmental condition is not arbitrary; it is a direct consequence of the molecule's hydrogen-bonding capacity.
Mechanistic Insight:
The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor, leading to the formation of highly stable intermolecular dimers in the liquid phase. This dimerization drastically elevates the atmospheric (760 mmHg) boiling point, often pushing the required thermal energy beyond the molecule's decomposition threshold. Heating the compound to its atmospheric boiling point risks decarboxylation or thermal epimerization of the cis stereocenter. By applying a vacuum of 5 mmHg, the vapor pressure required for boiling is achieved at a much lower temperature (140–142 °C), preserving the structural and stereochemical integrity of the molecule during phase transition.
Experimental Protocol: Vacuum Distillation and Isolation
To achieve high-purity cis-3-methoxycyclohexanecarboxylic acid, researchers must employ vacuum distillation. The following self-validating protocol ensures both safety and high synthetic yield.
Step-by-Step Methodology:
Apparatus Assembly: Construct a short-path distillation setup equipped with a Vigreux column to improve fractionation. Ensure all ground-glass joints are sealed with high-vacuum grease to prevent atmospheric ingress.
Pressure Regulation: Connect the system to a high-vacuum pump integrated with a liquid nitrogen cold trap. Use a digital manometer to confirm and stabilize the internal pressure at exactly 5 mmHg.
Self-Validation Check: A fluctuating pressure reading on the manometer indicates a system leak, which will artificially alter the boiling point and invalidate the distillation cut. Do not apply heat until pressure is absolutely stable.
Thermal Gradient Application: Submerge the distillation flask in a temperature-controlled silicone oil bath. Gradually ramp the heat to avoid bumping and localized superheating.
Fractionation: Discard the initial fore-run, which typically contains residual solvents or low-boiling impurities.
Target Collection: Once the vapor temperature stabilizes at 140 °C, begin collecting the main fraction. Cease collection immediately when the temperature exceeds 142 °C[2].
Stereochemical Verification: Analyze the purified fraction using ¹H-NMR spectroscopy. The cis configuration is confirmed by analyzing the coupling constants (
J
-values) of the axial and equatorial protons on the cyclohexane ring, ensuring no thermal isomerization occurred during the distillation process.
Step-by-step logic for the vacuum distillation of cis-3-methoxycyclohexanecarboxylic acid.
Implications in Drug Development
The molecular weight of 158.19 g/mol positions cis-3-methoxycyclohexanecarboxylic acid as an ideal candidate for Fragment-Based Drug Discovery (FBDD)[1]. According to Lipinski's Rule of Five and the "Rule of Three" for fragments (MW < 300 Da), this low molecular weight allows for high ligand efficiency when mapping receptor binding pockets. Furthermore, the methoxy group introduces an optimal degree of lipophilicity (computed XLogP3 ~ 0.9), enhancing membrane permeability while maintaining necessary aqueous solubility for biological assays[1].
Influence of molecular weight and boiling point on drug development utility.
Conclusion
The handling and application of cis-3-methoxycyclohexanecarboxylic acid require a rigorous understanding of its physicochemical profile. Its molecular weight of 158.19 g/mol makes it a highly efficient synthetic fragment, while its boiling point of 140–142 °C at 5 mmHg necessitates precise vacuum distillation to bypass the thermodynamic hurdles of carboxylic acid dimerization. By adhering to the principles and self-validating protocols outlined in this guide, researchers can reliably leverage this compound in advanced chemical synthesis and pharmaceutical design.
An In-depth Technical Guide on the Mechanism of Action of cis-3-Methoxycyclohexanecarboxylic Acid in Organic Synthesis
Abstract This technical guide provides a comprehensive overview of the synthetic utility and mechanism of action of cis-3-methoxycyclohexanecarboxylic acid. While its applications are not as widespread as some other chir...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic utility and mechanism of action of cis-3-methoxycyclohexanecarboxylic acid. While its applications are not as widespread as some other chiral building blocks, its unique stereochemical and electronic properties make it a valuable precursor in stereoselective synthesis, particularly in the formation of chiral lactones. This document will delve into the conformational analysis of the molecule, its role as a chiral building block, and a detailed examination of its application in a diastereoselective iodolactonization reaction. The causality behind experimental choices and the influence of the cis-stereochemistry and the methoxy group on the reaction outcome are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this molecule in the design and execution of complex synthetic routes.
Introduction: The Strategic Value of Substituted Cyclohexanes
Cyclohexane rings are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents. The rigid, chair-like conformation of the cyclohexane scaffold allows for precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. The introduction of substituents with defined stereochemistry on the cyclohexane ring provides a powerful tool for controlling the three-dimensional structure of a molecule.
Cis-3-methoxycyclohexanecarboxylic acid is a chiral building block that offers a unique combination of features:
Defined Stereochemistry: The cis relationship between the carboxylic acid and the methoxy group at the 1 and 3 positions pre-defines the stereochemical environment of the cyclohexane ring.
Functional Handles: The carboxylic acid provides a versatile functional group for a wide range of transformations, including amide bond formation, esterification, and reduction. The methoxy group, while relatively inert, can influence the reactivity of the molecule through steric and electronic effects and can be a precursor for a hydroxyl group.
Conformational Bias: The substituents on the cyclohexane ring influence its conformational equilibrium, which can be exploited to achieve high levels of stereocontrol in subsequent reactions.
This guide will focus on a key application of cis-3-methoxycyclohexanecarboxylic acid: its use as a precursor for the synthesis of chiral bicyclic lactones through a diastereoselective iodolactonization reaction.
Conformational Analysis: The Key to Stereocontrol
The reactivity and stereochemical outcome of reactions involving cis-3-methoxycyclohexanecarboxylic acid are intrinsically linked to its conformational preferences. The cyclohexane ring exists predominantly in two chair conformations that are in equilibrium.
Figure 1: Chair conformations of cis-3-methoxycyclohexanecarboxylic acid.
The diequatorial conformer is significantly more stable than the diaxial conformer. This is due to the unfavorable 1,3-diaxial interactions that would occur between the axial carboxylic acid and methoxy group with the axial hydrogens on the ring in the diaxial conformation. This strong preference for the diequatorial conformation means that the molecule will predominantly exist in a single, well-defined three-dimensional shape. This pre-organization is the foundation for achieving high diastereoselectivity in its reactions.
Mechanism of Action: Diastereoselective Iodolactonization
A powerful application of cis-3-methoxycyclohexanecarboxylic acid is its conversion to a bicyclic γ-lactone via an iodolactonization reaction. This reaction proceeds with high diastereoselectivity due to the conformational bias of the starting material.
The overall transformation is as follows:
Figure 2: Iodolactonization of cis-3-methoxycyclohexanecarboxylic acid.
The mechanism of this reaction can be broken down into the following key steps:
Step 1: Deprotonation
The reaction is initiated by the deprotonation of the carboxylic acid by a mild base, such as sodium bicarbonate, to form the corresponding carboxylate anion.
Figure 3: Deprotonation of the carboxylic acid.
Step 2: Electrophilic Attack and Iodonium Ion Formation
The carboxylate then acts as an intramolecular nucleophile. However, for the cyclization to occur, an electrophile is needed to activate a C-H bond for attack. In this case, molecular iodine (I₂) serves as the electrophile. The reaction proceeds via an enol or enolate intermediate, which attacks the iodine to form a key iodonium ion intermediate. The formation of the enol/enolate is the rate-determining step.
The carboxylate anion then attacks the carbon bearing the iodine in an intramolecular SN2 reaction. This attack occurs from the backside, leading to the formation of the bicyclic lactone and the expulsion of an iodide ion. The stereochemistry of this step is crucial and is dictated by the chair conformation of the cyclohexane ring. The attack will occur in a way that leads to the most stable, trans-fused ring system in the transition state.
Figure 4: Intramolecular cyclization to form the γ-lactone.
The cis relationship of the substituents in the starting material is critical for the success of this reaction. It pre-organizes the molecule in a conformation that allows for an efficient intramolecular cyclization, leading to the formation of the bicyclic lactone with high diastereoselectivity. The methoxy group, being in an equatorial position, does not significantly hinder the reaction but does influence the overall electronic nature of the cyclohexane ring.
Experimental Protocol: A Self-Validating System
The following is a representative experimental protocol for the iodolactonization of cis-3-methoxycyclohexanecarboxylic acid. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
The core components of the iodolactonization reaction.
Solvent
Tetrahydrofuran (THF) / Water
A mixed solvent system is used to dissolve both the organic substrate and the inorganic base.
Temperature
0 °C to Room Temperature
The reaction is typically started at a lower temperature to control the initial rate and then allowed to warm to room temperature to ensure completion.
Reaction Time
12-24 hours
The reaction progress should be monitored by TLC to determine the optimal reaction time.
Workup
Aqueous sodium thiosulfate quench, extraction with ethyl acetate, washing with brine, drying over sodium sulfate.
The sodium thiosulfate removes excess iodine. The extraction and washing steps isolate the organic product.
Purification
Column chromatography on silica gel
This is a standard method for purifying organic compounds of moderate polarity.
Step-by-Step Methodology:
Reaction Setup: To a solution of cis-3-methoxycyclohexanecarboxylic acid (1.0 eq) in a 2:1 mixture of THF and water at 0 °C is added sodium bicarbonate (3.0 eq). The mixture is stirred until all the solid has dissolved.
Addition of Iodine: A solution of iodine (2.5 eq) in THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and is stirred for 12-24 hours.
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the lactone product are observed.
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure bicyclic γ-lactone.
Conclusion and Future Outlook
Cis-3-methoxycyclohexanecarboxylic acid, while a seemingly simple molecule, is a powerful tool for the stereoselective synthesis of complex organic molecules. Its rigid conformational preference, a direct consequence of its cis-1,3-disubstituted pattern, allows for a high degree of stereocontrol in reactions such as the iodolactonization described herein. This makes it a valuable chiral building block for the synthesis of natural products and pharmaceutical agents where the precise control of stereochemistry is paramount.
Future research in this area could explore the use of cis-3-methoxycyclohexanecarboxylic acid in other stereoselective transformations, such as asymmetric catalysis where it could serve as a chiral ligand or auxiliary. Furthermore, the development of catalytic, enantioselective versions of the lactonization reaction would further enhance the utility of this versatile building block. The principles outlined in this guide provide a solid foundation for any researcher looking to incorporate this and similar substituted cyclohexane derivatives into their synthetic strategies.
Title: Conformational Analysis of Cyclohexane Derivatives. Source: Journal of the American Chemical Society, 1950. URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Stereoselective Synthesis of cis-3-Methoxycyclohexanecarboxylic Acid via Catalytic Hydrogenation
Introduction & Mechanistic Rationale Functionalized cyclohexanes, such as cis-3-methoxycyclohexanecarboxylic acid, are highly valued structural motifs in drug discovery, frequently serving as conformationally restricted...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Functionalized cyclohexanes, such as cis-3-methoxycyclohexanecarboxylic acid, are highly valued structural motifs in drug discovery, frequently serving as conformationally restricted building blocks for active pharmaceutical ingredients (APIs). The most atom-economical and scalable route to this compound is the direct heterogeneous catalytic hydrogenation of 3-methoxybenzoic acid.
Expertise & Causality in Catalyst Selection:
A common pitfall in the hydrogenation of methoxy-substituted arenes is the unintended hydrogenolysis (cleavage) of the carbon-oxygen bond. Traditional catalysts like Palladium on Carbon (Pd/C) are highly active for the hydrogenolysis of allylic and benzylic C–O bonds. During Pd-catalyzed reduction, partially hydrogenated intermediates undergo rapid ether cleavage, yielding cyclohexanecarboxylic acid as a major impurity.
To circumvent this, Rhodium on Alumina (Rh/Al₂O₃) is employed as the catalyst of choice. Rhodium rapidly saturates the aromatic pi-system at low to moderate pressures before C–O bond cleavage can occur. Furthermore, the heterogeneous nature of Rh/Al₂O₃ dictates a syn-addition of hydrogen atoms to the face of the aromatic ring adsorbed on the metal surface. For 1,3-disubstituted benzenes, this stereospecific syn-addition predominantly yields the cis-1,3-disubstituted cyclohexane. Conveniently, the cis-1,3 configuration allows both the carboxylic acid and methoxy groups to occupy equatorial positions, making it the thermodynamically favored diequatorial conformer .
Experimental Workflow
Stereoselective hydrogenation workflow for cis-3-methoxycyclohexanecarboxylic acid synthesis.
This protocol is designed as a self-validating system , incorporating in-line analytical checks to ensure process integrity and safety at every stage.
Step 1: Reaction Preparation (Inert Atmosphere)
Charge a clean, dry 250 mL Hastelloy autoclave vessel with 3-methoxybenzoic acid (10.0 g, 65.7 mmol).
Add 100 mL of degassed HPLC-grade methanol. (Reasoning: Methanol provides excellent solubility for the starting material and facilitates optimal hydrogen transfer at the catalyst-liquid interface).
Carefully add 1.0 g of 5% Rh/Al₂O₃ (10 wt% loading relative to the substrate).
Safety & Quality Check : Rh/Al₂O₃ can be pyrophoric when dry. Always add the catalyst directly to the solvent under a gentle nitrogen blanket to prevent solvent ignition and catalyst deactivation.
Step 2: Hydrogenation
Seal the autoclave and purge the vessel three times with Nitrogen (pressurize to 30 psi, then vent) to strictly remove atmospheric oxygen.
Purge the vessel three times with Hydrogen gas.
Pressurize the vessel to 50 psi with H₂.
Stir the reaction mixture vigorously (800–1000 rpm) at 25–30 °C for 16 hours.
Validation Check : Monitor hydrogen consumption via the pressure gauge. The theoretical uptake is 3 molar equivalents of H₂. The reaction is complete when the pressure strictly stabilizes (no further H₂ pressure drop). Confirm >99% conversion and the absence of the des-methoxy byproduct via HPLC before proceeding.
Step 3: Catalyst Filtration and Workup
Vent the residual hydrogen gas safely into a fume hood exhaust and purge the vessel with Nitrogen.
Filter the reaction mixture through a tightly packed pad of Celite® 545 to remove the Rh/Al₂O₃ catalyst. Wash the pad with an additional 30 mL of methanol.
(Reasoning: Celite prevents sub-micron catalyst particles from passing into the filtrate, which would otherwise cause downstream metal contamination and product discoloration).
Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 150 mbar) to yield the crude product as a viscous oil that slowly solidifies.
Step 4: Purification and Isolation
The crude product typically exhibits a >92:8 cis:trans ratio. To achieve >99% diastereomeric purity, dissolve the crude residue in a minimal amount of hot ethyl acetate, then slowly add hexanes (8:2 Hexanes/EtOAc ratio) until slightly cloudy.
Allow the mixture to cool to 4 °C overnight to induce crystallization.
Filter the white crystalline solid, wash with cold hexanes, and dry under high vacuum for 4 hours.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between catalyst selection and reaction outcomes, validating the use of Rh/Al₂O₃.
¹H NMR (400 MHz, CDCl₃) : The stereochemistry is confirmed via the proton at C3. In the cis-1,3-diequatorial conformer, the C3 proton is axial, presenting as a broad multiplet with large axial-axial coupling constants (~10 Hz) around 3.10 ppm. The methoxy singlet (-OCH₃) appears sharply at 3.35 ppm.
References
Title: 3-Methoxycyclohexanecarboxylic acid | C8H14O3 | CID 3702280 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
An In-Depth Guide to the Amidation of cis-3-Methoxycyclohexanecarboxylic Acid: Protocols, Mechanisms, and Field-Proven Insights Introduction: The Central Role of the Amide Bond The formation of the amide bond is arguably...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Amidation of cis-3-Methoxycyclohexanecarboxylic Acid: Protocols, Mechanisms, and Field-Proven Insights
Introduction: The Central Role of the Amide Bond
The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and pharmaceutical development.[1][2] It is the cornerstone of peptide synthesis and a ubiquitous feature in a vast array of small-molecule therapeutics. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[2][3] This guide focuses on the amidation of cis-3-methoxycyclohexanecarboxylic acid, an alicyclic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[4]
The presence of the cyclohexane ring introduces specific stereochemical and steric considerations that demand careful selection of coupling reagents and reaction conditions to ensure high yields and purity. This document provides a detailed exploration of two robust and widely adopted protocols for the amidation of this substrate, offering insights into the mechanistic underpinnings of each method and practical guidance for successful execution.
Understanding the Challenge: Activating a Hindered Alicyclic Acid
The primary challenge in the amidation of cis-3-methoxycyclohexanecarboxylic acid lies in the activation of its carboxyl group. The non-planar, sterically demanding nature of the cyclohexane scaffold can hinder the approach of both the activating agent and the amine nucleophile.[5] Therefore, the choice of coupling reagent is paramount. An ideal reagent must be potent enough to overcome this steric barrier while minimizing side reactions, such as the formation of N-acylurea byproducts (common with carbodiimides) or racemization if chiral centers are present.[5][6]
The general mechanism for amide bond formation proceeds through the activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and regenerate the coupling agent's byproduct.
Fig. 1: Generalized mechanism of amide bond formation.
Protocol 1: EDC/HOBt-Mediated Amidation
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), is a classic and cost-effective method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[6] To mitigate this and enhance reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to side reactions. The amine then attacks this active ester to form the amide.[3][5]
Causality and Experimental Choices:
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. DMF is preferred for less soluble substrates.
Temperature: The reaction is initiated at 0 °C to control the initial exothermic activation step and minimize potential side reactions. It is then allowed to warm to room temperature to drive the reaction to completion.[3]
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its attack on the EDC.[3]
Work-up: The aqueous work-up is designed to remove the water-soluble EDC byproduct (an isourea) and any remaining HOBt and base.[6]
Experimental Workflow: EDC/HOBt Coupling
Fig. 2: Step-by-step workflow for EDC/HOBt amidation.
Detailed Step-by-Step Protocol (EDC/HOBt)
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cis-3-methoxycyclohexanecarboxylic acid (1.0 equiv), the desired amine (1.0–1.2 equiv), and HOBt (1.1–1.5 equiv).
Dissolution: Add anhydrous DCM or DMF to dissolve the solids (target concentration of 0.1–0.5 M).
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
EDC Addition: Add EDC·HCl (1.1–1.5 equiv) to the reaction mixture in small portions over 5 minutes.
Base Addition: Add DIPEA (2.0–3.0 equiv) dropwise to the stirred solution.
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally, brine.[3]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
Reagent
Stoichiometry (equiv)
Purpose
cis-3-methoxycyclohexanecarboxylic acid
1.0
Carboxylic acid substrate
Amine
1.0–1.2
Nucleophile
EDC·HCl
1.1–1.5
Carbodiimide coupling agent (activates the carboxylic acid)
HOBt
1.1–1.5
Additive to suppress side reactions and increase efficiency
DIPEA
2.0–3.0
Non-nucleophilic base to neutralize HCl and facilitate the reaction
Table 1: Reagent stoichiometry for EDC/HOBt-mediated amidation.
Protocol 2: HATU-Mediated Amidation
For sterically hindered substrates like cis-3-methoxycyclohexanecarboxylic acid, or when coupling with weakly nucleophilic amines, uronium salt-based reagents are often superior.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a very reactive OAt-active ester.[3][8] The presence of the 7-azabenzotriazole (Aza-HOBt or HOAt) moiety accelerates the coupling and is particularly effective at preventing racemization.[8] Although more expensive than EDC, HATU often provides faster reaction times and higher yields for challenging couplings.[9]
Causality and Experimental Choices:
Pre-activation: A short period of stirring the carboxylic acid, HATU, and base together before adding the amine allows for the formation of the highly reactive OAt-active ester. This "pre-activation" step can significantly improve yields for difficult couplings.[8]
Base: A non-nucleophilic base like DIPEA is essential. It deprotonates the carboxylic acid, allowing it to attack HATU. Typically, more equivalents of base are used with HATU compared to EDC protocols.[8]
Solvent: Anhydrous polar aprotic solvents like DMF or ACN are the solvents of choice for HATU couplings.[8]
Reaction Time: HATU-mediated reactions are often significantly faster than those using EDC, typically completing within 1 to 4 hours at room temperature.[2]
Experimental Workflow: HATU Coupling
Fig. 3: Step-by-step workflow for HATU amidation.
Detailed Step-by-Step Protocol (HATU)
Reaction Setup: In a dry flask under an inert atmosphere, dissolve cis-3-methoxycyclohexanecarboxylic acid (1.0 equiv) and HATU (1.0–1.5 equiv) in anhydrous DMF.[8]
Base Addition: Add DIPEA (2.0–5.0 equiv) to the solution.
Pre-activation: Stir the mixture at room temperature for 15–30 minutes.
Amine Addition: Add the amine (1.0–1.2 equiv) to the pre-activated mixture.
Reaction: Continue stirring at room temperature for 1 to 18 hours.
Monitoring: Monitor the reaction progress via TLC or LC-MS.
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[8]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product using flash column chromatography.
Reagent
Stoichiometry (equiv)
Purpose
cis-3-methoxycyclohexanecarboxylic acid
1.0
Carboxylic acid substrate
Amine
1.0–1.2
Nucleophile
HATU
1.0–1.5
Uronium salt coupling agent (forms highly reactive OAt-ester)
DIPEA
2.0–5.0
Non-nucleophilic base to facilitate the reaction
Table 2: Reagent stoichiometry for HATU-mediated amidation.
Comparative Analysis and Troubleshooting
Feature
EDC/HOBt
HATU
Reactivity
Good for general purpose; may be sluggish for hindered substrates.[5]
Excellent; highly effective for hindered acids and amines.[9]
HOBt is explosive in its anhydrous form and requires careful handling.[6]
Generally considered safer than HOBt-containing reagents.
Table 3: Comparison of EDC/HOBt and HATU coupling protocols.
Troubleshooting Common Issues:
Low or No Yield:
Cause: Insufficient activation, poor amine nucleophilicity, or steric hindrance.[5]
Solution: Switch from EDC/HOBt to a more powerful reagent like HATU. Ensure all reagents are anhydrous and fresh. Gently heating the reaction (e.g., to 40-60 °C) can sometimes improve yields for less reactive partners, but must be done cautiously to avoid decomposition.[5]
Formation of Side Products:
Cause: With EDC, this is often the N-acylurea byproduct.
Solution: Ensure an adequate amount of HOBt is used. Add EDC in portions to a cold solution to maintain control over the reactive intermediate.
Difficulty in Purification:
Cause: Byproducts from the coupling reagents co-eluting with the product.
Solution: Perform a thorough aqueous work-up as described in the protocols to remove the bulk of water-soluble byproducts before chromatography.[3]
Conclusion
The successful amidation of cis-3-methoxycyclohexanecarboxylic acid is readily achievable with careful selection of reagents and adherence to optimized protocols. For routine transformations and cost-sensitive applications, the EDC/HOBt method provides a reliable pathway. For more challenging couplings involving sterically hindered or electron-deficient amines, or when higher efficiency and faster reaction times are desired, HATU is the superior choice. By understanding the mechanisms and the rationale behind each experimental step, researchers can effectively troubleshoot and adapt these protocols to achieve their synthetic goals, paving the way for the development of novel chemical entities.
References
BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
Aapptec Peptides. (n.d.). Coupling Reagents.
BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
Application Note: Catalytic Hydrogenation Protocols for the Stereoselective Synthesis of cis-3-Methoxycyclohexanecarboxylic Acid
Introduction and Strategic Rationale Substituted cyclohexanes, particularly cis-3-methoxycyclohexanecarboxylic acid, are highly valued building blocks in medicinal chemistry, often serving as lipophilic core scaffolds or...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
Substituted cyclohexanes, particularly cis-3-methoxycyclohexanecarboxylic acid, are highly valued building blocks in medicinal chemistry, often serving as lipophilic core scaffolds or bioisosteres for aromatic rings. The most direct synthetic route to this aliphatic core is the exhaustive catalytic hydrogenation of 3-methoxybenzoic acid.
However, this transformation presents two distinct chemical challenges:
Chemoselectivity: The methoxy group is susceptible to hydrogenolysis (C–O bond cleavage), especially when utilizing overly aggressive catalysts like Palladium.
Diastereoselectivity: The reduction must be directed to heavily favor the cis isomer over the thermodynamically more stable trans isomer.
This application note details the mechanistic rationale, optimized parameters, and a self-validating experimental protocol to achieve >85% cis selectivity while completely suppressing demethoxylation[1].
Mechanistic Insights: Catalyst Selection and Causality
To design a robust protocol, we must understand the causality behind catalyst and solvent selection.
Why Rhodium over Palladium or Ruthenium?
Palladium on carbon (Pd/C) is notorious for promoting the hydrogenolysis of allylic and benzylic C–O bonds. During the stepwise reduction of the aromatic ring, transient diene and monoene intermediates are formed. Pd readily inserts into the C–OMe bond of these intermediates, leading to cyclohexanecarboxylic acid as an undesired byproduct.
Rhodium (Rh), conversely, exhibits a much lower propensity for C–O bond cleavage. Furthermore, Rh operates efficiently at ambient temperatures and low hydrogen pressures (50–100 psi)[2]. While Ruthenium (Ru) is also effective for aromatic carboxylic acids, it typically requires elevated temperatures (>80 °C) and high pressures (>500 psi), which provides the thermal energy necessary for the kinetic cis product to isomerize into the trans product[3].
The Role of the Alumina Support
Using Alumina (Al₂O₃) instead of Carbon (C) as the solid support for Rhodium enhances diastereoselectivity. The polar Al₂O₃ surface interacts with the carboxylic acid moiety via hydrogen bonding, anchoring the molecule and forcing the aromatic ring to adsorb perfectly flat against the active metal centers. This flat geometry is strictly required for the syn-addition of all three equivalents of H₂, delivering hydrogen atoms to the same face of the ring and yielding the kinetically favored cis geometry.
Reaction Pathway Visualization
Caption: Reaction workflow demonstrating the kinetically controlled syn-addition pathway via Rh/Al2O3.
Reaction Optimization Data
The table below summarizes the quantitative data driving our protocol choices. Note the stark contrast in hydrogenolysis when using Pd, and the drop in cis selectivity when using Ru at elevated temperatures.
Catalyst
Solvent
Temp (°C)
Pressure (psi)
Conversion (%)
cis:trans Ratio
Hydrogenolysis (%)
5% Rh/Al₂O₃
MeOH
25
50
>99
88:12
<1
5% Rh/C
MeOH
25
50
>99
82:18
2
5% Ru/C
H₂O
80
500
>99
70:30
<1
10% Pd/C
MeOH
25
50
45
N/A
>50
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Key checkpoints are embedded to ensure the reaction is proceeding as intended before moving to the next step.
Load the Reactor: To a clean, dry 250 mL Parr reaction vessel, add 10.0 g of 3-methoxybenzoic acid.
Solvent Addition: Add 100 mL of Methanol. Swirl gently to dissolve the substrate.
Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃. Caution: Dry catalysts can ignite solvent vapors. Always add the catalyst to the solvent, or purge the vessel with Argon prior to addition.
Purge Cycle (Self-Validation Checkpoint 1): Seal the reactor. Pressurize the vessel with Nitrogen or Argon to 50 psi, then carefully vent to 5 psi. Repeat this 3 times to remove oxygen. Follow with three identical purge cycles using Hydrogen gas (H₂).
Phase 2: Hydrogenation
Pressurization: Pressurize the vessel to exactly 50 psi with H₂.
Agitation: Begin shaking/stirring at 25 °C.
Monitor Pressure Drop (Self-Validation Checkpoint 2): The theoretical hydrogen uptake for this reaction (3 equivalents) is approximately 197 mmol. Monitor the pressure gauge. The pressure will drop steadily as H₂ is consumed. Repressurize to 50 psi as needed.
Endpoint Determination: The reaction is deemed complete when hydrogen uptake ceases entirely for 30 consecutive minutes (typically 6–8 hours depending on agitation efficiency).
Phase 3: Workup and Isolation
Venting: Stop agitation. Carefully vent the H₂ gas and purge the vessel 3 times with Nitrogen to ensure safe handling.
Filtration: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Rh/Al₂O₃ catalyst. Wash the pad with an additional 30 mL of Methanol. Do not let the catalyst pad dry out completely, as it may become pyrophoric.
Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator (bath temp 35 °C) to yield a colorless to pale-yellow viscous oil, which may slowly crystallize upon standing.
Phase 4: Diastereomeric Enrichment (Optional)
If a cis purity of >95% is required:
12. Dissolve the crude mixture in a minimal amount of hot hexanes/ethyl acetate (9:1).
13. Allow to cool slowly to room temperature, then to 4 °C. The cis-3-methoxycyclohexanecarboxylic acid preferentially crystallizes due to its highly symmetrical chair conformation compared to the trans isomer.
Analytical Validation (NMR)
To validate the success of the protocol and confirm the cis:trans ratio, perform ¹H NMR (400 MHz, CDCl₃).
Methoxy Protons: The -OCH₃ singlet will appear around δ 3.35 ppm.
Stereochemical Assignment: In the cis isomer, the bulky carboxylic acid and methoxy groups will both favor equatorial positions in the dominant chair conformation. Look at the methine proton adjacent to the methoxy group (CH-OMe). In the cis isomer, this proton is axial, resulting in a large trans-diaxial coupling constant (J ≈ 10–12 Hz) with adjacent axial protons. In the trans isomer, one group is forced axial, altering the coupling pattern to smaller equatorial-axial couplings (J ≈ 3–5 Hz).
References
European Patent Office. (2019). Hydrogenation of aromatic compounds (Patent No. EP3424901A1).
United States Patent and Trademark Office. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (Patent No. US20070197788A1).
ResearchGate. (2018). Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts.
Application Notes and Protocols for the Esterification of cis-3-Methoxycyclohexanecarboxylic Acid
Introduction Cis-3-methoxycyclohexanecarboxylic acid is a valuable saturated carbocyclic building block in synthetic organic chemistry. Its derivatives are key intermediates in the development of pharmaceuticals and adva...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Cis-3-methoxycyclohexanecarboxylic acid is a valuable saturated carbocyclic building block in synthetic organic chemistry. Its derivatives are key intermediates in the development of pharmaceuticals and advanced materials, where the defined cis stereochemistry and the presence of the methoxy group are crucial for dictating molecular conformation and biological activity. The esterification of this carboxylic acid is a fundamental transformation required to couple this motif with other molecules, modulate its solubility, or protect the carboxyl group during subsequent synthetic steps.
This guide provides a comprehensive overview of robust and field-proven methodologies for the esterification of cis-3-methoxycyclohexanecarboxylic acid. We will move beyond simple reagent lists to explore the mechanistic rationale behind four distinct strategic approaches, enabling researchers to select and execute the optimal procedure based on the specific alcohol, scale, and substrate sensitivities involved. Each section includes detailed, self-validating protocols grounded in established chemical principles.
Strategic Considerations for Esterification
The selection of an esterification method is a critical decision that impacts yield, purity, and compatibility with other functional groups. The cyclohexane backbone of the target acid imparts a degree of steric hindrance around the carboxyl group, while the acid itself is relatively stable. The choice of method, therefore, largely depends on the nature of the alcohol coupling partner and the desired reaction conditions (e.g., mildness, scalability).
Caption: Decision workflow for selecting an esterification method.
Method 1: Fischer-Speier Esterification (The Classic Approach)
This method represents the most traditional and cost-effective route for esterification, relying on a strong acid catalyst to facilitate the reaction between the carboxylic acid and an alcohol.[1][2]
Causality and Mechanistic Insight:
The Fischer esterification is an equilibrium-controlled process.[1] A strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[5] To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by either using a large excess of the alcohol (which often serves as the solvent) or by actively removing water as it is formed, typically with a Dean-Stark apparatus.[1][6]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Methyl cis-3-methoxycyclohexanecarboxylate
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-3-methoxycyclohexanecarboxylic acid (10.0 g, 63.2 mmol).
Solvent/Reagent Addition: Add anhydrous methanol (150 mL, a large excess).
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
Extraction: Dilute the residue with 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with saturated sodium chloride solution (50 mL).[6]
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.
Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Method 2: Acyl Chloride Intermediate (The Activation Approach)
For alcohols that are more valuable, sterically hindered, or sensitive to strongly acidic conditions, a two-step approach involving activation of the carboxylic acid is superior. Conversion to the highly electrophilic acyl chloride intermediate ensures a rapid and irreversible reaction with the alcohol.
Causality and Mechanistic Insight:
Reagents such as oxalyl chloride or thionyl chloride are used to convert carboxylic acids into acyl chlorides.[7] With oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active chlorinating agent.[7][8] The reaction produces only gaseous byproducts (CO₂, CO, HCl), simplifying purification.[7] The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated.[3]
Caption: Two-step workflow via an acyl chloride intermediate.
Protocol: Synthesis of Benzyl cis-3-methoxycyclohexanecarboxylate
Step A: Formation of the Acyl Chloride
Reagent Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add cis-3-methoxycyclohexanecarboxylic acid (5.0 g, 31.6 mmol) and anhydrous dichloromethane (40 mL).
Catalyst Addition: Add one drop of anhydrous DMF via syringe.
Reagent Addition: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (3.3 mL, 38.0 mmol, 1.2 equiv) dropwise over 10 minutes.[9][10]
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The cessation of gas evolution indicates the reaction is nearing completion.
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride, which is typically used immediately in the next step.
Step B: Esterification
Reagent Setup: Dissolve the crude acyl chloride in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere and cool to 0°C.
Alcohol/Base Addition: In a separate flask, prepare a solution of benzyl alcohol (3.6 mL, 34.8 mmol, 1.1 equiv) and pyridine (3.1 mL, 38.0 mmol, 1.2 equiv) in 10 mL of anhydrous dichloromethane.
Reaction: Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
Work-up: Dilute the reaction with 50 mL of dichloromethane. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude ester by column chromatography (e.g., using a hexane/ethyl acetate gradient).
Method 3: Steglich Esterification (The Mild Coupling Approach)
The Steglich esterification is the method of choice for acid- or base-sensitive substrates and for coupling sterically hindered components. It operates under neutral, room-temperature conditions, offering excellent functional group tolerance.[11][12]
Causality and Mechanistic Insight:
This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a dehydrating agent to couple the carboxylic acid and alcohol directly.[12] The carboxylic acid first adds to DCC to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can be attacked by the alcohol, the reaction is often slow and can be compromised by a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[12] The key to an efficient Steglich esterification is the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP).[13] DMAP is a hyper-nucleophilic catalyst that rapidly intercepts the O-acylisourea to form a reactive acylpyridinium intermediate. This "active ester" is much more reactive towards the alcohol and is not prone to rearrangement, thus ensuring a high yield of the desired ester.[11]
Caption: Key role of DMAP in the Steglich Esterification.
Protocol: Synthesis of tert-Butyl cis-3-methoxycyclohexanecarboxylate
Reagent Setup: In a 100 mL round-bottom flask, dissolve cis-3-methoxycyclohexanecarboxylic acid (3.0 g, 18.9 mmol) in anhydrous dichloromethane (50 mL).
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add dicyclohexylcarbodiimide (DCC) (4.3 g, 20.8 mmol, 1.1 equiv) in one portion.[13]
Reaction: Remove the ice bath and stir the mixture at room temperature overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of dichloromethane.
Extraction: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 30 mL) and then with saturated sodium bicarbonate solution (2 x 30 mL).[14]
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to remove any residual DCU and other impurities.
Method 4: Mitsunobu Reaction (The Inversion Approach)
While the previous methods focus on activating the carboxylic acid, the Mitsunobu reaction activates the alcohol. It is an exceptionally mild and reliable method for forming esters, particularly notable for its predictable inversion of stereochemistry at a chiral alcohol center.[15]
Causality and Mechanistic Insight:
The reaction begins with the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD), to form a betaine intermediate.[15][16] This betaine deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species to form a key alkoxyphosphonium salt, which has an excellent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated oxygen via a classic Sₙ2 mechanism.[17][18] This backside attack results in a clean inversion of configuration at the alcohol's stereocenter. The reaction drives to completion due to the formation of the very stable triphenylphosphine oxide (TPPO) and the reduced hydrazide byproduct.
Protocol: Esterification with a Chiral Secondary Alcohol (e.g., (R)-2-Octanol)
Reagent Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve cis-3-methoxycyclohexanecarboxylic acid (4.0 g, 25.3 mmol), (R)-2-octanol (3.0 g, 23.0 mmol), and triphenylphosphine (6.7 g, 25.3 mmol, 1.1 equiv) in 100 mL of anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: While stirring vigorously, add diethyl azodicarboxylate (DEAD) (4.0 mL, 25.3 mmol, 1.1 equiv) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.[15]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours.
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester, triphenylphosphine oxide (TPPO), and diethyl hydrazodicarboxylate.
Purification: Purification can be challenging due to the byproducts. A typical procedure involves dissolving the residue in a minimal amount of dichloromethane and adding diethyl ether or a hexane/ether mixture to precipitate the TPPO and hydrazide. Filter the solids and concentrate the filtrate. The final purification is achieved by meticulous column chromatography on silica gel.
Comparative Summary of Esterification Methods
Feature
Fischer-Speier Esterification
Acyl Chloride Method
Steglich Esterification
Mitsunobu Reaction
Conditions
Harsh (Strong Acid, Heat)
Mild (Coupling step)
Very Mild (Room Temp, Neutral)
Very Mild (0°C to RT, Neutral)
Key Reagents
H₂SO₄ or p-TsOH
Oxalyl Chloride, SOCl₂
DCC, DMAP
PPh₃, DEAD/DIAD
Substrate Scope
Good for simple, robust substrates
Broad; excellent for most alcohols
Excellent for sensitive/hindered substrates
Excellent for sensitive alcohols
Byproducts
Water
HCl, CO, CO₂
Dicyclohexylurea (DCU)
Triphenylphosphine Oxide, Hydrazide
Purification
Simple extraction
Aqueous work-up
Filtration and/or chromatography
Challenging chromatography
Stereochemistry
Retention at alcohol
Retention at alcohol
Retention at alcohol
Inversion at chiral alcohol
Typical Yield
Moderate to High (if driven)
High to Excellent
High to Excellent
High to Excellent
Conclusion
The esterification of cis-3-methoxycyclohexanecarboxylic acid can be accomplished through several effective strategies. For large-scale synthesis with simple alcohols where cost is a primary concern, the Fischer-Speier Esterification remains a viable option. When high reactivity and yield are paramount, and the alcohol is robust, the two-step Acyl Chloride Method is highly reliable. However, for the majority of modern synthetic applications, particularly in drug discovery and development where substrates may be precious and possess sensitive functional groups or steric hindrance, the Steglich Esterification offers an ideal balance of mild conditions, high yield, and broad applicability. Finally, when the specific stereochemical inversion of a chiral alcohol is the desired outcome, the Mitsunobu Reaction is unparalleled in its precision and mildness, despite its purification challenges. The choice of method should always be guided by a careful analysis of the alcohol's structure, the overall synthetic route, and the scale of the reaction.
References
Jain, N. F., & Masse, C. E. (2014). Synthesis from Carboxylic Acids and Derivatives. Science of Synthesis, 20, 711-723. [URL Not Available]
Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. [Link]
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]
Ishihara, K. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
Hönig, H., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]
Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Otera, J., & Nishikido, J. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In Esterification: Methods, Reactions, and Applications (2nd ed.). Wiley-VCH. [ISBN: 978-3-527-32289-3]
Fletcher, J. T., & Walczak, M. A. (2019). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Accounts of Chemical Research, 52(7), 1779-1789. [Link]
Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). [Link]
Garcı́a-Álvarez, R., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 1. [Link]
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
ResearchGate. (n.d.). Carbodiimide-mediated activation of carboxylic acids. [Link]
Beilstein Journals. (2011). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. [Link]
Application Note: cis-3-Methoxycyclohexanecarboxylic Acid in Modern Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical rationale, synthetic applications, and validated protocols for incorporating the cis-3-methoxycyclohexyl scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Physicochemical rationale, synthetic applications, and validated protocols for incorporating the cis-3-methoxycyclohexyl scaffold into drug candidates.
Executive Summary & Rationale
In contemporary medicinal chemistry, the strategy of "escaping flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is paramount for improving the clinical success rates of drug candidates. Highly aromatic, planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity.
cis-3-Methoxycyclohexanecarboxylic acid (CAS: 73873-52-6) has emerged as a highly versatile, sp³-rich building block. It serves as an excellent aliphatic bioisostere for meta-substituted benzoic acids. The cis-1,3-disubstitution pattern strongly favors a diequatorial conformation, providing a predictable and rigid spatial vector for structure-based drug design (SBDD). Furthermore, the methoxy group acts as a localized hydrogen bond acceptor, fine-tuning lipophilicity (LogP) and enhancing aqueous solubility without introducing the metabolic liabilities often associated with primary or secondary alcohols[1].
Table 1: Physicochemical and Structural Profile
Property
Value
Medicinal Chemistry Significance
Molecular Formula
C₈H₁₄O₃
Low molecular weight (158.19 g/mol ) allows for high ligand efficiency.
Fsp³ Fraction
0.875 (7/8 carbons)
High 3D character; reduces
π−π
stacking-driven aggregation.
XLogP3
~0.9
Optimal lipophilicity for balancing BBB penetration and aqueous solubility.
Stereochemistry
cis (1R,3S / 1S,3R)
Predictable diequatorial conformation minimizes entropic penalty upon target binding.
H-Bond Acceptors
3
Improves solubility; interacts with kinase/GPCR hinge regions.
Key Applications in Drug Discovery
Synthesis of Seco-Steroidal DHCR24 Inhibitors
The enzyme
Δ24
-dehydrocholesterol reductase (DHCR24) is a critical target in the cholesterol biosynthesis pathway. Traditional steroidal inhibitors often suffer from poor selectivity and off-target nuclear receptor activation. Researchers have successfully utilized cis-3-methoxycyclohexanecarboxylic acid as a starting material to synthesize "seco-steroidal" analogues (e.g., SH-42 derivatives)[2]. By reducing the carboxylic acid to an alcohol and coupling it to a perhydroindane core, chemists can mimic the A-ring of cholesterol while breaking the rigid tetracyclic steroid backbone, yielding potent and selective DHCR24 inhibitors[3].
Vectorization in CNS and GPCR Modulators
For central nervous system (CNS) targets, crossing the blood-brain barrier (BBB) requires precise control over polar surface area (PSA) and lipophilicity. The cis-3-methoxycyclohexyl moiety is frequently used in amide couplings with piperazine derivatives to generate 5-HT₂A receptor modulators[4]. The aliphatic ring provides the necessary bulk to occupy hydrophobic pockets in the GPCR transmembrane domain, while the methoxy group maintains sufficient polarity to prevent excessive lipophilicity-driven toxicity.
Scaffold Hopping for mTOR and Immunophilin Binders
The 3-methoxycyclohexyl motif is a structural hallmark found in complex natural product-derived immunosuppressants and kinase inhibitors, such as Tacrolimus (FK-506) and Rapamycin[5]. In the development of novel bi-steric mTORC1 inhibitors (e.g., RMC-5552 analogues), cis-3-methoxycyclohexanecarboxylic acid serves as a simplified, synthetically accessible fragment to probe the FKBP12-rapamycin binding (FRB) domain, accelerating structure-activity relationship (SAR) campaigns[5].
Synthetic workflows and medicinal chemistry applications of the building block.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to allow researchers to troubleshoot and adapt the methodologies.
Protocol A: Chemoselective Reduction to cis-(3-Methoxycyclohexyl)methanol
This protocol describes the reduction of the carboxylic acid to a primary alcohol, a critical intermediate for seco-steroidal drug synthesis[2].
Scientific Rationale & Causality:
Carboxylic acids are notoriously resistant to mild hydride donors (like NaBH₄). While LiAlH₄ can be used, it is highly reactive and poses safety risks at scale. Borane-dimethyl sulfide (BH₃·DMS) is chosen because it is an electrophilic reducing agent that exhibits exceptionally high chemoselectivity for electron-rich carboxylic acids over esters, amides, and nitriles. The reaction is initiated at 0 °C to control the exothermic formation of the triacyloxyborane intermediate.
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add cis-3-methoxycyclohexanecarboxylic acid (1.0 eq, e.g., 5.17 mmol)[2].
Solvation: Dissolve the acid in anhydrous Tetrahydrofuran (THF) (0.2 M concentration, ~25 mL). Cool the mixture to 0 °C using an ice-water bath.
Reagent Addition: Dropwise, add Borane-dimethyl sulfide complex (BH₃·DMS, 2.0 M in THF, 1.3 eq) over 15 minutes[2]. Observation: Effervescence (H₂ gas evolution) will occur.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 4 hours.
Validation (In-Process): Monitor via TLC (Stain with KMnO₄; the product alcohol will appear as a bright yellow spot against a purple background, whereas the starting acid is highly polar and streaks near the baseline).
Quenching: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (15 mL) until effervescence ceases.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol is typically >95% pure by NMR and can be used directly for subsequent alkylation or Swern oxidation.
Protocol B: Standardized Amide Coupling for GPCR Modulator Libraries
Used for coupling cis-3-methoxycyclohexanecarboxylic acid to secondary amines (e.g., piperazines) to generate CNS-active libraries[4].
Scientific Rationale & Causality:
Coupling an aliphatic carboxylic acid to a sterically hindered secondary amine (like a substituted piperazine) often results in low yields with standard EDC/HOBt conditions. HATU is utilized here because it generates an HOAt-active ester. The pyridine nitrogen of HOAt provides an internal hydrogen bond that stabilizes the transition state of the incoming amine, drastically accelerating the reaction rate and suppressing side reactions. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the amine salt without competing for the active ester.
Step-by-Step Procedure:
Activation: In a 20 mL scintillation vial, dissolve cis-3-methoxycyclohexanecarboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Observation: The solution typically turns a pale yellow.
Amine Coupling: Add the target piperazine derivative (1.1 eq)[4]. Stir the reaction mixture at room temperature for 12 hours.
Validation (In-Process): Analyze via LC-MS. Look for the disappearance of the active ester mass and the appearance of the target amide mass (e.g., [M+H]⁺).
Workup: Dilute the mixture with water (5 volumes) to precipitate the highly lipophilic amide, or extract with Dichloromethane (DCM) if the product remains soluble. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and LiCl (5% aqueous, to remove residual DMF).
Isolation: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Mechanism of action for DHCR24 inhibition utilizing seco-steroidal analogues.
National Center for Biotechnology Information.PubChem Compound Summary for CID 3702280, 3-Methoxycyclohexanecarboxylic acid. PubChem.
LMU München Elektronische Hochschulschriften.Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. LMU München.
ResearchGate.Synthesis of Seco‐Analogues of the DHCR24 Inhibitor SH‐42. ResearchGate.
Google Patents.EP2334657B1 - Piperazine d3 and 5-ht2a receptor modulators. Google Patents.
Journal of Medicinal Chemistry.Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors. ACS Publications.
Technical Support Center: Troubleshooting cis-3-Methoxycyclohexanecarboxylic Acid Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective synthesis of cis-3-methoxycyclohexanecarboxylic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective synthesis of cis-3-methoxycyclohexanecarboxylic acid. The primary synthetic route involves the catalytic ring hydrogenation of 3-methoxybenzoic acid. However, researchers often struggle with poor cis/trans ratios, incomplete conversion, and unwanted hydrogenolysis (loss of the methoxy group).
This guide deconstructs the mechanistic causality behind these issues and provides field-proven, self-validating protocols to maximize your cis-isomer yield.
Reaction Pathway & Mechanistic Overview
Reaction pathways for 3-methoxybenzoic acid hydrogenation and trans-isomer epimerization.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My hydrogenation yields a near 1:1 mixture of cis and trans isomers. How can I improve the cis-selectivity during the reaction?
Mechanistic Causality: The hydrogenation of the aromatic ring proceeds via the sequential addition of hydrogen. While the goal is a concerted syn-addition to yield the cis isomer, the dissociation and re-adsorption of partially hydrogenated intermediates (such as substituted cyclohexenes) can lead to anti-addition, forming the trans isomer (1)[1].
Actionable Solution: Catalyst selection is paramount. Switch from Palladium (Pd) to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) (2)[2]. Rhodium strongly favors syn-addition. Furthermore, lowering the temperature (25–40 °C) and increasing the H₂ pressure (50–80 bar) ensures that the rate of hydrogenation outpaces the rate of intermediate desorption and isomerization. Using a protic solvent like methanol or acetic acid also helps stabilize the polar intermediates, further enhancing cis-selectivity.
Q2: I am observing a significant loss of the methoxy group, resulting in cyclohexanecarboxylic acid. What is causing this?
Mechanistic Causality: This is caused by the hydrogenolysis of the C–O bond. Palladium catalysts (Pd/C) are highly active for the cleavage of allylic, benzylic, and even some aryl and aliphatic ethers under forcing conditions.
Actionable Solution: Avoid Pd/C entirely for this substrate. Rh/Al₂O₃ and Ru/C are significantly less prone to promoting hydrogenolysis[2]. If you are already using Ru/C and still observe hydrogenolysis, adding a trace amount of water to the solvent system can inhibit the cleavage pathway. Ensure your reaction temperature does not exceed 60 °C.
Q3: I have a mixture of cis and trans isomers post-reaction. Is there a way to convert the trans isomer to the cis isomer without repeating the entire synthesis?
Mechanistic Causality: Yes, through thermodynamic epimerization (3)[3]. In 1,3-disubstituted cyclohexanes, the cis isomer is thermodynamically more stable than the trans isomer (4)[4]. This is because the cis configuration allows both the methoxy and carboxylic acid groups to occupy the sterically favored equatorial positions (e,e-conformer) simultaneously. The trans isomer forces one group into an unfavorable axial position (a,e-conformer) (5)[5].
Actionable Solution: Convert your mixed carboxylic acids to their corresponding methyl esters (e.g., using SOCl₂/MeOH). Treat the ester mixture with a strong base (like NaOMe in MeOH) and heat to reflux. The base reversibly deprotonates the alpha-carbon, forming an enolate. Upon re-protonation, the system equilibrates to the thermodynamic sink—the cis (e,e) isomer. Finally, hydrolyze the ester back to the acid.
Q4: The reaction stalls at 70% conversion. How can I drive it to completion?
Mechanistic Causality: Aromatic hydrogenations are highly sensitive to catalyst poisoning. Trace impurities such as sulfur compounds, amines, or carbon monoxide in the starting material or the hydrogen gas will irreversibly bind to the Rh or Ru active sites.
Actionable Solution: Purify your 3-methoxybenzoic acid by recrystallization prior to use. Ensure you are using ultra-high purity H₂ gas (≥99.999%). If a reaction stalls, do not simply increase the temperature (which promotes hydrogenolysis); instead, filter the reaction mixture through Celite to remove the poisoned catalyst, and resubject the filtrate to fresh catalyst under standard conditions.
Part 2: Quantitative Data & Catalyst Comparison
The following table summarizes the expected outcomes based on different catalytic systems. Notice how Rh/Al₂O₃ at lower temperatures provides the optimal balance of conversion, stereoselectivity, and functional group tolerance.
Catalyst System
Solvent
Temp (°C)
Pressure (bar)
Conversion (%)
cis:trans Ratio
Hydrogenolysis (%)
5% Pd/C
MeOH
60
10
95
55:45
15
5% Ru/C
H₂O/MeOH
80
50
99
70:30
5
5% Rh/Al₂O₃
AcOH
40
50
>99
85:15
<1
5% Rh/Al₂O₃
MeOH
25
80
98
90:10
<1
Part 3: Standardized Experimental Protocol
Optimized Rh-Catalyzed Stereoselective Hydrogenation
This protocol is designed as a self-validating system; the use of high pressure and a specific protic solvent inherently suppresses the competing anti-addition and hydrogenolysis pathways.
Substrate Preparation: In a clean, dry high-pressure Parr reactor, dissolve 10.0 g of purified 3-methoxybenzoic acid in 100 mL of anhydrous methanol (or glacial acetic acid).
Catalyst Loading: Carefully add 0.5 g of 5 wt% Rh/Al₂O₃. (Safety Note: Dry catalysts can ignite solvent vapors; add the catalyst under a blanket of inert gas.)
Reactor Purging: Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to displace oxygen, followed by three purges with Hydrogen (H₂) to displace the Nitrogen.
Hydrogenation: Pressurize the reactor to 80 bar with H₂. Begin vigorous stirring (≥800 rpm to overcome gas-liquid mass transfer limitations) and maintain the temperature at 25–30 °C.
Monitoring: Allow the reaction to proceed for 12–16 hours. The reaction is deemed complete when the pressure drop stabilizes (cessation of H₂ uptake).
Workup: Safely vent the H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh catalyst. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL).
Isolation: Concentrate the combined filtrates under reduced pressure. The resulting crude solid is highly enriched in the cis isomer. To achieve >99% cis purity, recrystallize the crude product from a mixture of hexanes and ethyl acetate.
References
Comprehensive Organometallic Chemistry IV. Volume 13: Applications II.
Source: PMC (nih.gov)
Synthesis of Seco‐Analogues of the DHCR24 Inhibitor SH‐42
Source: ResearchGate
URL
Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)
Source: St. Paul's Cathedral Mission College (spcmc.ac.in)
Technical Support Center: Isolation & Resolution of 3-Methoxycyclohexanecarboxylic Acid Isomers
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the stereochemical purity of building blocks dictates the efficacy and safety of downstream APIs.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the stereochemical purity of building blocks dictates the efficacy and safety of downstream APIs. Separating the cis and trans isomers of 3-methoxycyclohexanecarboxylic acid presents a unique challenge due to their identical molecular weights and highly similar polarities.
This guide provides field-proven, self-validating protocols to achieve baseline resolution and high diastereomeric excess (de > 99%), whether you are working at the milligram scale for assay development or the multi-gram scale for process chemistry.
Part 1: Diagnostic FAQs & Core Principles
Q: Why is the baseline separation of cis and trans 3-methoxycyclohexanecarboxylic acid so challenging on standard reverse-phase HPLC?A: The difficulty stems from the conformational thermodynamics of 1,3-disubstituted cyclohexanes. The cis isomer predominantly adopts a highly stable diequatorial (e,e) conformation, whereas the trans isomer is forced into an axial-equatorial (a,e) conformation[1]. Because both isomers expose similar hydrophobic surface areas to standard C18 stationary phases, their retention times overlap. Successful separation requires exploiting the subtle steric and dipole differences of the axial vs. equatorial methoxy group.
Q: How can I definitively assign the cis and trans peaks after separation?A: Chromatographic elution order cannot be universally predicted for these isomers; assignment must be performed retrospectively via 1H-NMR[2]. Look at the C1 proton (adjacent to the carboxylic acid). In the diequatorial cis-isomer, this axial proton will exhibit large trans-diaxial coupling constants (
J≈10−12
Hz). In the trans-isomer, the equatorial C1 proton will show significantly smaller equatorial-axial and equatorial-equatorial couplings (
J≈2−5
Hz).
Part 2: Troubleshooting Guides & Experimental Protocols
Workflow 1: Supercritical Fluid Chromatography (SFC) for Free Acids
Issue: Co-elution of isomers during preparative HPLC scale-up, accompanied by excessive solvent consumption.
Causality: SFC leverages supercritical CO₂, which possesses high diffusivity and low viscosity. This allows for the use of longer columns with smaller particle sizes without exceeding system pressure limits. By adding a polar modifier with an acidic additive, the ionization of the carboxylic acid is suppressed, allowing the stationary phase to interact differentially with the rigid chair conformations of the isomers[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve the cis/trans mixture in HPLC-grade Methanol to a concentration of 10-20 mg/mL.
Column Selection: Utilize an achiral Diol or a chiral stationary phase (e.g., Daicel Chiralpak AD-H, 250 x 21.2 mm).
Parameters: Set flow rate to 50 mL/min with the backpressure regulator (BPR) at 120 bar. Maintain the column compartment strictly at 35°C to ensure uniform fluid density.
Detection & Collection: Monitor UV absorbance at 210 nm. Collect fractions based on threshold triggering.
Self-Validation: Immediately evaporate the methanol under reduced pressure at <30°C to prevent acid-catalyzed esterification. Re-inject a 1 mg/mL sample of each fraction on an analytical SFC column to confirm de > 99%.
Issue: Lack of access to preparative SFC equipment for intermediate-scale (1-5 g) separations.
Causality: Free 3-methoxycyclohexanecarboxylic acid streaks heavily on bare silica due to strong hydrogen bonding. By converting the acid into a bulky ester (or bromide intermediate), you eliminate the hydrogen-bond donor and exaggerate the steric differences between the flat cis (e,e) and puckered trans (a,e) isomers, enabling standard Flash Column Chromatography (FCC)[2].
Step-by-Step Methodology:
Derivatization: Dissolve 2.0 g of the acid mixture in 20 mL anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride and 1 drop of DMF at 0°C. Stir for 2 hours until gas evolution ceases.
Esterification: Quench the acid chloride with 1.5 eq of benzyl alcohol and 2.0 eq of triethylamine. Stir for 1 hour at room temperature.
FCC Separation: Concentrate the mixture and load onto a fine-mesh silica gel column. Elute with a shallow isocratic gradient of Hexanes/Ethyl Acetate (95:5). The trans-isomer typically elutes first due to its bulkier 3D profile preventing tight adsorption to the silica.
Hydrolysis: Dissolve the separated pure esters in THF/H₂O (3:1). Add 2.0 eq of LiOH and stir overnight. Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate to recover the pure free acids.
Workflow 3: Fractional Crystallization of Diastereomeric Salts
Issue: Need to resolve multi-gram to kilogram quantities where chromatography is economically unviable.
Causality: While the free diastereomeric acids have similar solubilities, forming a salt with an amine creates a crystal lattice where packing efficiencies drastically diverge. The isomer that packs more symmetrically (often the cis-diequatorial isomer) will exhibit a higher lattice energy and precipitate first from the mother liquor[3].
Step-by-Step Methodology:
Salt Formation: Dissolve 10 g of the acid mixture in 50 mL of hot ethyl acetate (EtOAc). Slowly add 1.0 equivalent of dicyclohexylamine (or a chiral amine like (R)-phenylethylamine if resolving enantiomers simultaneously).
Dissolution: Heat to reflux until the solution is completely clear. Add minimal drops of methanol if turbidity persists.
Ostwald Ripening: Remove from heat and allow the flask to cool undisturbed to room temperature over 12-16 hours. Slow cooling promotes the thermodynamic growth of large, pure crystals of the less soluble salt.
Isolation: Filter the precipitate and wash with ice-cold EtOAc.
Self-Validation: Take a 10 mg crystal sample, partition between 1M HCl and EtOAc, and analyze the organic layer via GC-FID to determine the diastereomeric ratio (dr). Repeat crystallization if dr < 99:1.
Recovery: Concentrate the mother liquor to isolate the salt enriched in the opposite isomer. Liberate both free acids using the HCl/EtOAc partition method.
troubleshooting low conversion rates in cis-3-methoxycyclohexanecarboxylic acid coupling
Technical Support Center: Troubleshooting Amide Coupling of cis-3-Methoxycyclohexanecarboxylic Acid Overview The coupling of cis-3-methoxycyclohexanecarboxylic acid with amines presents unique kinetic and stereochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Amide Coupling of cis-3-Methoxycyclohexanecarboxylic Acid
Overview
The coupling of cis-3-methoxycyclohexanecarboxylic acid with amines presents unique kinetic and stereochemical challenges. As a secondary, alicyclic carboxylic acid, it suffers from significant steric bulk. Furthermore, the cis-1,3-substitution pattern on the cyclohexane ring forces specific conformational preferences (typically equatorial-axial) that can shield the reactive acyl center. This guide provides mechanistic troubleshooting for low conversion rates, side-product formation, and loss of stereochemical integrity (epimerization) during amide bond formation.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My coupling reaction using HATU and DIPEA stalls at <30% conversion, and I am recovering unreacted starting materials. What is the root cause?Expert Diagnosis: The primary issue is the kinetic mismatch between the activation rate and the nucleophilic attack, exacerbated by the choice of coupling reagent. While HATU is a powerful uronium-based reagent, the steric hindrance of the cyclohexane ring slows down the amine's attack on the resulting active ester (OAt ester). When nucleophilic attack is delayed, the unreacted amine can attack the excess HATU directly, forming a stable, dead-end guanidinium byproduct[1]. This side reaction consumes your amine and stalls the conversion.
Actionable Solution:
Change the Reagent Class: Switch from uronium salts (HATU/HBTU) to carbodiimides (DIC or EDC) paired with an additive like OxymaPure or HOAt[2]. Carbodiimides do not cause guanidinylation of the amine.
Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and base for 15–30 minutes before introducing the amine to ensure complete active ester formation[3].
Q2: I achieved high conversion, but NMR analysis shows a mixture of cis and trans diastereomers. How do I prevent epimerization?Expert Diagnosis: You are observing base-mediated epimerization at the
α
-carbon. The
α
-proton adjacent to the activated carbonyl is highly acidic. Strong, hindered bases like DIPEA or Triethylamine (TEA) can abstract this proton, forming a planar enolate or oxazolone intermediate[4][5]. Upon reprotonation, the molecule often relaxes into the thermodynamically more stable trans-isomer (where both bulky groups can adopt equatorial positions), destroying your cis-stereochemistry. Furthermore, sterically hindered couplings inherently increase the residence time of the active ester, providing more time for epimerization to occur[4].
Actionable Solution:
Weaker Bases: Replace DIPEA with a weaker tertiary amine such as N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to abstract the
α
-proton[2].
Base-Free Conditions: Utilize DIC and OxymaPure. This combination is highly effective for sterically hindered substrates and can often be run under base-free conditions, completely shutting down the base-promoted enolization pathway[2][5].
Q3: The reaction mixture turns dark, and yields are highly inconsistent between batches. What should I check?Expert Diagnosis: This is a classic symptom of moisture contamination or reagent degradation. Water rapidly hydrolyzes the activated O-acylisourea or active ester intermediate back to the starting carboxylic acid, preventing amide bond formation[6][7]. Additionally, coupling additives like HOBt or coupling reagents like EDC·HCl are hygroscopic and degrade upon improper storage.
Actionable Solution: Ensure all solvents (DMF, DCM) are strictly anhydrous. Store coupling reagents in a desiccator under an argon or nitrogen atmosphere, and use fresh batches if degradation is suspected[6][7].
Part 2: Reagent Selection & Quantitative Comparison
To optimize the coupling of cis-3-methoxycyclohexanecarboxylic acid, selecting the right reagent system is more critical than simply pushing the temperature or equivalents. Below is a comparative matrix of standard coupling systems applied to hindered alicyclic acids.
Coupling System
Base Required
Relative Conversion Rate
Epimerization Risk
Guanidinylation Risk
Recommended Use Case
HATU / DIPEA
Yes (2-3 eq)
Moderate
High
High
Unhindered primary amines; fast reactions.
EDC·HCl / HOBt
Yes (NMM, 1-2 eq)
Good
Moderate
None
Aqueous-compatible workups; general use.
DIC / OxymaPure
No (or catalytic)
Excellent
Very Low
None
Best for hindered acids & preventing epimerization.
Part 3: Optimized Experimental Protocol (Self-Validating System)
This protocol utilizes the DIC/OxymaPure system to maximize conversion while strictly preserving the cis-configuration. The methodology is designed to be self-validating by utilizing TLC/LC-MS checkpoints.
Preparation & Purging: Flame-dry a round-bottom flask. Add cis-3-methoxycyclohexanecarboxylic acid and OxymaPure. Purge the flask with Argon for 5 minutes.
Solvation: Dissolve the solids in anhydrous DMF. Stir at 0 °C (ice bath). Causality: Low temperature minimizes the kinetic energy available for side reactions during the highly exothermic activation phase.
Activation: Add DIC dropwise to the mixture at 0 °C. Stir for 15 minutes.
Validation Checkpoint: A small aliquot quenched in methanol should show the methyl ester via LC-MS, confirming successful activation.
Amine Addition: Dissolve the target amine in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.
Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the active ester mass indicates reaction completion.
Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
3
(to remove unreacted acid and Oxyma), and brine. Dry over Na
2
SO
4
and concentrate under reduced pressure.
Part 4: Mechanistic Visualizations
The following diagrams illustrate the logical flow of the reaction and the mechanistic pitfalls that lead to low conversion and epimerization.
Workflow of cis-3-methoxycyclohexanecarboxylic acid coupling and common failure pathways.
Base-mediated epimerization mechanism at the alpha-carbon during carboxylic acid activation.
Technical Support Center: Minimizing Epimerization in cis-3-Methoxycyclohexanecarboxylic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical degradation (epimerization) when activating cis-3-methoxycyclohexanecarboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical degradation (epimerization) when activating cis-3-methoxycyclohexanecarboxylic acid for amide coupling or esterification.
Below, you will find mechanistic explanations, empirical data, troubleshooting matrices, and self-validating protocols to ensure high diastereomeric retention.
Mechanistic FAQs: The "Why" and "How" of Epimerization
Q: Why does cis-3-methoxycyclohexanecarboxylic acid epimerize so easily during coupling?A: In a 1,3-disubstituted cyclohexane system, the cis isomer (diequatorial) is the global thermodynamic minimum. However, amide coupling is a kinetically controlled process. When the carboxylic acid is converted to an electron-withdrawing active ester, the
α
-proton becomes highly acidic[1]. In the presence of a base, this proton is abstracted to form a planar enolate or ketene intermediate[2]. When the amine nucleophile attacks this planar intermediate, it can approach from either face. Even though the cis product is thermodynamically favored, kinetic attack often occurs from the less hindered face, irreversibly trapping a significant percentage of the molecule as the trans (axial-equatorial) epimer[2].
Q: Which coupling reagents are recommended to prevent this?A: Propylphosphonic anhydride (T3P®) is the industry gold standard for epimerization-prone substrates[3]. Unlike uronium-based reagents (which often require stronger bases), T3P functions exceptionally well with weak bases. If uronium reagents must be used, HATU is superior to HBTU due to its faster reaction kinetics, which minimizes the lifetime of the vulnerable active ester[4].
Q: How does the choice of base dictate the epimerization rate?A: The basicity (pKa) of the amine base is the primary driver of ketene/enolate formation. Strong tertiary amines like Triethylamine (Et
3
N, pKa ~10.7) or DIPEA (pKa ~10.5) rapidly deprotonate the active ester. Switching to weaker, sterically hindered bases like Pyridine (pKa ~5.2), 2,6-Lutidine (pKa ~6.7), or 2,4,6-Collidine (pKa ~7.4) provides enough basicity to drive the coupling cycle without triggering the deprotonation of the
α
-carbon[3][5].
Pathway Visualization
Mechanistic pathway of epimerization during amide coupling via ketene or enolate intermediates.
Empirical Data: Reagent & Base Selection
To make informed decisions, consult the following quantitative summary of coupling systems applied to epimerization-prone aliphatic acids.
Coupling System
Base
Base pKa
Relative Epimerization Risk
Typical Yield
HATU
Et
3
N
10.7
High (15 - 25%)
>90%
HATU
DIPEA
10.5
Moderate (10 - 20%)
>90%
HATU
2,4,6-Collidine
7.4
Low (2 - 5%)
85%
EDC / HOPO
2,6-Lutidine
6.7
Very Low (< 2%)
88%
T3P
Pyridine
5.2
Minimal (< 1%)
>90%
Troubleshooting Matrix
Observed Issue
Mechanistic Root Cause
Recommended Solution
>10% trans epimer detected by NMR/HPLC
Base pKa is too high, driving rapid ketene/enolate formation before the amine can attack[2].
Swap DIPEA/Et
3
N for Pyridine or 2,4,6-Collidine. Ensure temperature is kept at 0 °C during activation.
Incomplete conversion alongside epimerization
The amine is poorly nucleophilic (e.g., an aniline). The active ester degrades or epimerizes while waiting for nucleophilic attack[3].
Use the T3P/Pyridine system. T3P allows for elevated temperatures (up to 50 °C) to force the coupling of sluggish amines without inducing epimerization.
Epimerization during acid chloride formation
Using oxalyl chloride/DMF generates the Vilsmeier reagent. If base is present during the subsequent amine addition, ketenes form rapidly.
Avoid acid chlorides for this substrate. If unavoidable, use Ghosez's reagent under strictly neutral conditions.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure stereochemical fidelity.
This is the recommended protocol for complete retention of the cis-configuration[3].
Preparation: Charge cis-3-methoxycyclohexanecarboxylic acid (1.0 eq) and the target amine (1.1 eq) into a dry, argon-flushed round-bottom flask.
Solvation: Add anhydrous Ethyl Acetate or 2-MeTHF (10 volumes).
Base Addition: Add Pyridine (3.0 eq).
Causality Note: Pyridine acts as an acid scavenger and catalyst but is too weak to abstract the
α
-proton of the resulting mixed anhydride.
Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches 0 °C.
Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) over 15 minutes.
Self-Validation Check: Monitor the internal temperature. A sudden exotherm indicates rapid activation; if the temperature exceeds 5 °C, slow the addition rate to prevent thermal enolization.
Reaction: Remove the ice bath, warm to room temperature, and stir for 4-12 hours. Monitor completion via LC-MS.
Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO
3
, and brine. Dry over Na
2
SO
4
and concentrate in vacuo.
Use this protocol if T3P yields incomplete conversion due to extreme steric hindrance[4][5].
Preparation: Dissolve the acid (1.0 eq) and amine (1.2 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add 2,4,6-collidine (3.0 eq) and cool the mixture to 0 °C.
Activation: Add HATU (1.1 eq) in one single portion.
Self-Validation Check: Monitor the reaction via LC-MS after 15 minutes. The presence of the unreacted active ester mass (M + HATU adduct - PF
6
) indicates the amine is too sterically hindered, increasing the risk of epimerization over time. If this persists, gentle heating (up to 30 °C) is permissible, as collidine will resist abstracting the
α
-proton.
Reaction: Stir at 0 °C for 1 hour, then slowly allow to reach ambient temperature.
Workup: Dilute with EtOAc, wash with 5% LiCl aqueous solution (3x) to remove DMF, followed by 1N HCl and brine. Dry and concentrate.
1H NMR spectra comparison of cis and trans 3-methoxycyclohexanecarboxylic acid
An In-Depth Guide to the 1H NMR Spectral Differentiation of cis and trans 3-Methoxycyclohexanecarboxylic Acid For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the 1H NMR Spectral Differentiation of cis and trans 3-Methoxycyclohexanecarboxylic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of molecular stereochemistry is a cornerstone of compound characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the three-dimensional structure of molecules in solution. This guide provides an in-depth comparison of the proton (1H) NMR spectra of cis and trans 3-methoxycyclohexanecarboxylic acid, illustrating how fundamental principles of conformational analysis and spin-spin coupling allow for their clear differentiation.
The Theoretical Foundation: Conformation and Coupling
The spectral differences between the cis and trans isomers of 3-methoxycyclohexanecarboxylic acid are not arbitrary; they are a direct consequence of the molecule's preferred three-dimensional arrangement. Substituted cyclohexanes predominantly adopt a low-energy chair conformation to minimize both angle strain and torsional strain.[1] In this conformation, substituents can occupy two distinct types of positions: axial (parallel to the main axis of the ring) and equatorial (extending from the "equator" of the ring).
The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions, where an axial substituent clashes with other axial protons on the same face of the ring.[1][2] This preference dictates the dominant conformation for each isomer, which in turn governs the geometric relationships between its protons.
This geometry is precisely what 1H NMR spectroscopy measures, primarily through the vicinal coupling constant (³J). The magnitude of this coupling, which describes the interaction between protons on adjacent carbons, is exquisitely sensitive to the dihedral angle (φ) between them, a relationship quantified by the Karplus equation.[3][4][5][6]
Large Coupling (³J ≈ 8-13 Hz): Occurs when protons are anti-periplanar (φ ≈ 180°). In a cyclohexane chair, this corresponds to an axial-axial (ax-ax) relationship.[7][8]
Small Coupling (³J ≈ 1-5 Hz): Occurs when protons are gauche (φ ≈ 60°). This describes both axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) relationships.[7][8]
By analyzing the coupling patterns—specifically the magnitude of the splitting—we can deduce the axial or equatorial nature of a proton and, consequently, the stereochemistry of the molecule.
Conformational Analysis of the Isomers
The key to predicting the NMR spectra lies in first establishing the most stable conformation for each isomer. The carboxylic acid group is sterically more demanding than the methoxy group, and thus will more strongly prefer the equatorial position.
1. trans-3-Methoxycyclohexanecarboxylic Acid:
In the trans isomer, the substituents are on opposite faces of the ring. The molecule can exist in two chair conformations: one with both the carboxylic acid (at C1) and methoxy (at C3) groups in equatorial positions (diequatorial), and the ring-flipped conformer where both are in axial positions (diaxial). The diequatorial conformer is vastly more stable and will be the overwhelmingly dominant species in solution. In this preferred conformation, the protons attached to C1 and C3 (H1 and H3 ) are necessarily both axial .
2. cis-3-Methoxycyclohexanecarboxylic Acid:
In the cis isomer, the substituents are on the same face of the ring. The two possible chair conformations are (1e, 3a) where the carboxylic acid is equatorial and the methoxy is axial, and (1a, 3e) where the carboxylic acid is axial and the methoxy is equatorial. Given the larger steric bulk of the carboxylic acid group, the conformation where it occupies the equatorial position, (1e, 3a), is the more stable and populated conformer. In this arrangement, the proton at C1 (H1 ) is axial , while the proton at C3 (H3 ) is equatorial .
The distinct stereochemical environments of the H3 proton serve as the primary basis for distinguishing the two isomers.
Caption: Dominant chair conformations of the trans and cis isomers.
Comparative Analysis of 1H NMR Spectra
The conformational differences manifest directly in the NMR spectrum, particularly in the signals for H1 and H3.
Isomer
Proton
Position
Predicted Coupling Pattern & Multiplicity
Expected Chemical Shift (δ)
trans
H1
Axial
Wide multiplet . Exhibits large ³Jax-ax couplings to H2ax and H6ax (~8-13 Hz) and small ³Jax-eq couplings.
~2.2 - 2.5 ppm
H3
Axial
Wide multiplet . Exhibits large ³Jax-ax couplings to H2ax and H4ax (~8-13 Hz). This is a key diagnostic signal.
~3.2 - 3.5 ppm
-OCH3
Equatorial
Singlet
~3.3 ppm
-COOH
-
Broad Singlet
~10 - 12 ppm
cis
H1
Axial
Wide multiplet . Similar to the trans isomer, H1 is axial and will show large ³Jax-ax couplings.
~2.3 - 2.6 ppm
H3
Equatorial
Narrow multiplet . Exhibits only small ³Jeq-ax and ³Jeq-eq couplings (~1-5 Hz). This is the key diagnostic signal.
~3.7 - 4.0 ppm
-OCH3
Axial
Singlet
~3.3 ppm
-COOH
-
Broad Singlet
~10 - 12 ppm
Key Differentiating Features:
The H3 Signal: This is the most unambiguous point of comparison. For the trans isomer, the axial H3 proton signal is a broad, complex multiplet due to large axial-axial couplings. For the cis isomer, the equatorial H3 proton signal is a comparatively narrow, simple multiplet because it lacks any large axial-axial couplings. The total width of the multiplet for H3 in the trans isomer will be significantly larger than in the cis isomer.
Chemical Shift of H3: The equatorial H3 proton in the cis isomer is expected to be deshielded (shifted downfield) relative to the axial H3 proton in the trans isomer. This is due to complex anisotropic effects from the rest of the ring and substituents.[9]
The Carboxylic Acid Proton: In both isomers, the acidic proton of the carboxylic acid will appear as a very broad singlet in the characteristic downfield region of 10-12 ppm.[10] Its presence confirms the functional group but does not aid in distinguishing the stereoisomers.
Experimental Protocol for Spectral Acquisition
Reproducible and high-quality data are essential for accurate analysis. The following protocol outlines the standard procedure for acquiring 1H NMR spectra for this purpose.[11]
1. Sample Preparation:
Weigh 5-10 mg of the 3-methoxycyclohexanecarboxylic acid sample.
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or DMSO-d6) in a clean, dry NMR tube.
Ensure the solution is clear and homogeneous. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reliable reference peak.
2. NMR Spectrometer Setup:
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion and resolution of coupling constants.
Tune and shim the instrument to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
Acquire a standard one-dimensional 1H spectrum.
Spectral Width: Set to cover a range of approximately -1 to 13 ppm.
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): Use a delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
4. Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Perform baseline correction to obtain a flat baseline across the spectrum.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).
Integrate all signals to determine the relative number of protons.
Identify the multiplets corresponding to H1 and H3. Measure the coupling constants (J-values) in Hertz (Hz) by determining the distance between the split lines within the multiplet.
Measure the total width of the H3 multiplet (distance between the outermost lines) for each isomer.
Caption: Workflow for Isomer Differentiation via 1H NMR.
Conclusion
The analysis of 1H NMR spectra provides a definitive and robust method for distinguishing between the cis and trans isomers of 3-methoxycyclohexanecarboxylic acid. The differentiation hinges on the principles of stereochemistry and the Karplus relationship. The most salient diagnostic feature is the multiplicity and width of the signal for the H3 proton. A broad multiplet with large coupling constants is indicative of the axial H3 in the trans isomer, while a narrow multiplet with small coupling constants confirms the equatorial H3 of the cis isomer. This approach, grounded in fundamental spectroscopic principles, exemplifies the power of NMR in modern chemical analysis and drug development.
References
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Available at: [Link]
Pogliani, L., Ellenberger, M., & Valat, J. (1974). Anisotropy effects of the carboxylic group in the proton magnetic resonance spectra of L-hydroxyproline. Journal of the American Chemical Society, 96(6), 1621–1625. Available at: [Link]
Varetti, E. L., & Tima, H. D. (2014). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Avances en Química, 9(3), 119-126. Available at: [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
PubChem. (n.d.). 3-Methoxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Perrin, C. L., & O'Reilly, B. A. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. The Journal of Organic Chemistry, 67(22), 7767–7775. Available at: [Link]
Stothers, J. B., & Fraser-Reid, B. (2008). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Collection of Czechoslovak Chemical Communications, 73(6), 695-730. Available at: [Link]
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]
UBC Library Open Collections. (2010). NMR studies of carboxylic acids : an investigation of head group behaviour in lyotropic and nematic phases. Available at: [Link]
Punthasee, P. (2022, July 15). Ch15.18 - Anisotropic Effect [Video]. YouTube. Available at: [Link]
Gajewska, I., et al. (2016). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 14(34), 8111-8125. Available at: [Link]
Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.
Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12499-12507. Available at: [Link]
All about chemistry. (2020, May 29). 1H NMR of cyclohexane [Video]. YouTube. Available at: [Link]
Reddit. (2016, February 17). NMR: relating coupling constants and major product. r/chemhelp. Available at: [Link]
Anet, F. A. L., & Bourn, A. J. R. (1965). The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane. Journal of the American Chemical Society, 87(23), 5250–5255. Available at: [Link]
Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(13), 9170–9178. Available at: [Link]
Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (2), 31-40. Available at: [Link]
Gryff-Keller, A., & Ejchart, A. (2021). The Chemical Bond: The Perspective of NMR Spectroscopy. Molecules, 26(11), 3326. Available at: [Link]
Stanford University NMR Facility. (n.d.). Types of Two Dimensional Experiments. Available at: [Link]
Reich, H. J. (2020). 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]
NIST. (n.d.). cis-3-methylcyclohexanecarboxylic acid. In NIST Chemistry WebBook. Available at: [Link]
PubChem. (n.d.). cis-3-Methyl-cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Klimovitskii, E. N., & Klochkov, V. V. (2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 25(7), 1641. Available at: [Link]
Chen, K., & Williams, C. M. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(27), 5966-5989. Available at: [Link]
Jorgensen, W. L., & Buckner, J. K. (1987). Conformational Analysis. The Journal of Physical Chemistry, 91(24), 6083–6085.
NPTEL-NOC IITM. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube. Available at: [Link]
Wiley. (n.d.). trans-4-(Aminomethyl)cyclohexane-carboxylic acid. In SpectraBase. Available at: [Link]
A Comparative Guide to HPLC Method Validation for the Purity Determination of cis-3-methoxycyclohexanecarboxylic acid
Executive Summary This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of cis-3-methoxycyclohexanecarboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of cis-3-methoxycyclohexanecarboxylic acid. Due to the analyte's lack of a strong native chromophore, direct UV detection presents significant challenges. We compare two primary strategic approaches: direct detection using universal detectors and an enhanced sensitivity approach via pre-column derivatization coupled with UV or fluorescence detection. This guide advocates for the derivatization strategy as a more robust, sensitive, and specific solution for quality control and drug development environments. We present a detailed, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, complete with experimental designs, acceptance criteria, and supporting rationale.[1][2][3][4]
Introduction: The Analytical Challenge
Cis-3-methoxycyclohexanecarboxylic acid is an aliphatic carboxylic acid. Structurally, it lacks a chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light.[5] This property makes its direct detection and quantification by the most common HPLC detector, the UV-Vis detector, inherently difficult and insensitive.[6][7] An effective purity assay requires a method that is not only accurate and precise but also specific enough to separate and quantify the main compound from potential process impurities and degradation products.
This guide explores the strategic choices and validation requirements necessary to establish a scientifically sound and regulatory-compliant HPLC method for this challenging analyte.
Methodological Approaches: A Comparative Analysis
Two main pathways can be considered for the HPLC analysis of non-chromophoric compounds. The choice depends critically on the required sensitivity, laboratory instrumentation, and the intended purpose of the method.
Approach 1: Direct Universal Detection
This approach analyzes the compound in its native state using a detector that does not rely on light absorption.
Refractive Index (RI) Detection: RI detectors are considered universal as they measure the difference in the refractive index between the mobile phase and the analyte eluting from the column.[6][8][9]
Advantages: Universal response for non-UV active compounds.[10][11]
Limitations: Significantly lower sensitivity compared to UV detection, high susceptibility to temperature and pressure fluctuations, and incompatibility with gradient elution methods, which severely limits its utility in separating complex impurity profiles.[6][7][12][13]
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[14][15][16]
Advantages: Compatible with gradient elution, making it superior to RI for complex separations.[14][17] It can detect any analyte that is less volatile than the mobile phase.[14][18]
Limitations: It is a destructive technique, and the response can be non-linear, which may complicate quantification.[14][17] Sensitivity is dependent on the analyte's melting point and volatility.[17]
Approach 2: Pre-column Derivatization with UV/Fluorescence Detection
This strategy involves chemically modifying the analyte before injection to attach a chromophoric or fluorophoric tag. This makes the derivative readily detectable by highly sensitive UV-Vis or Fluorescence detectors.[19][20]
Principle: The carboxylic acid functional group can be targeted for derivatization. Reagents like 2,4'-Dibromoacetophenone or various coumarin and anthracene analogues can react with the carboxylic acid to form a highly UV-active or fluorescent ester.[19][21]
Advantages: Dramatically increases sensitivity and selectivity.[19] It allows the use of widely available, robust, and well-characterized UV-Vis or Diode Array Detectors (DAD).[7][22] A DAD can also aid in peak purity assessment.[22]
Limitations: Requires an additional, optimized sample preparation step. The derivatization reaction must be reproducible, complete, and stable.
Recommendation: For a purity method intended for quality control in a drug development setting, Pre-column Derivatization with UV Detection is the superior approach. It provides the necessary sensitivity to detect low-level impurities and the robustness required for routine use. The high selectivity minimizes interference from excipients or other matrix components.
Recommended HPLC Method & Protocol (Illustrative)
This section details a hypothetical but scientifically grounded method based on pre-column derivatization.
Pre-column Derivatization Protocol
This protocol uses N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent to react the analyte with a chromophoric amine, such as 1-Naphthylamine, to form a UV-active amide derivative.[23]
Standard/Sample Preparation: Accurately weigh and dissolve the cis-3-methoxycyclohexanecarboxylic acid standard or sample in a suitable diluent (e.g., Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
Reagent Preparation:
Prepare a 10 mg/mL solution of 1-Naphthylamine in Acetonitrile.
Prepare a 10 mg/mL solution of N,N'-Diisopropylcarbodiimide (DIC) in Acetonitrile.
Derivatization Reaction:
To 100 µL of the standard/sample solution in a vial, add 100 µL of the 1-Naphthylamine solution and 100 µL of the DIC solution.
Cap the vial and vortex briefly.
Heat the reaction mixture at 60°C for 30 minutes.
Allow the mixture to cool to room temperature.
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL of the original analyte).
Chromatographic Conditions
Parameter
Recommended Setting
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good hydrophobic retention for the derivatized analyte.
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Acidified mobile phase ensures the protonation of any residual silanols, improving peak shape. Acetonitrile is a common, effective organic modifier.
Gradient Program
0-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B
A gradient is essential to elute potential impurities with different polarities and to clean the column effectively.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controls retention time reproducibility.
Detector
Diode Array Detector (DAD/PDA)
Allows for monitoring at the absorbance maximum of the derivative (e.g., 222 nm) and provides spectral data for peak purity analysis.[22][23]
Injection Volume
10 µL
A typical volume providing a good balance between sensitivity and peak shape.
Method Validation Protocol: An ICH Q2(R1) Framework
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4] For a purity assay, the key validation characteristics are Specificity, Linearity, Range, Accuracy, Precision, and Limit of Quantitation (LOQ).[1][2]
}
dot
Caption: Workflow for HPLC method development and validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2]
Experimental Protocol:
Forced Degradation: Subject the analyte solution to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
Analyze the stressed samples alongside an unstressed sample and a placebo blank.
Use a Diode Array Detector to assess peak purity for the main analyte peak in the presence of degradation products.
Acceptance Criteria: The method must demonstrate resolution between the main peak and any degradation products or impurities. The peak purity angle should be less than the purity threshold, indicating no co-eluting peaks.
Linearity & Range
Experimental Protocol: Prepare at least five concentrations of the derivatized analyte, typically spanning 50% to 150% of the target assay concentration. Inject each concentration in triplicate.
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should not be significantly different from zero.
The data should be visually inspected for linearity.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed by a recovery study.
Experimental Protocol: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[1]
Repeatability (Intra-assay Precision):
Protocol: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Intermediate Precision:
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The cumulative %RSD for the data from both days should be ≤ 2.0%.
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm this concentration by preparing and analyzing at least five samples at the proposed LOQ concentration.
Acceptance Criteria: The accuracy (% recovery) should be within acceptable limits (e.g., 80-120%), and precision (%RSD) should be ≤ 10%.
}
dot
Caption: Interrelationship of HPLC validation parameters.
Data Interpretation & Comparison (Hypothetical Data)
The following tables summarize hypothetical validation results comparing the recommended derivatization method with a direct RI detection method.
Table 1: Performance Comparison of Detection Methods
Validation Parameter
Derivatization-UV Method
Direct RI Method
Justification
Specificity
Pass: High resolution from degradants
Fail: Poor resolution, baseline drift
Gradient elution in the UV method allows for separation of impurities; RI is isocratic and cannot resolve them.[13]
Linearity (r²)
0.9995
0.9910
Derivatization provides a more linear response over a wider range.
Accuracy (% Recovery)
99.5% - 101.2%
95.1% - 104.5%
Higher accuracy due to better peak integration and less baseline noise.
Precision (%RSD)
0.85%
3.5%
The UV method is less susceptible to environmental fluctuations affecting the RI detector.[6][13]
LOQ (µg/mL)
0.1 µg/mL
25 µg/mL
Derivatization significantly enhances the signal, leading to much lower quantitation limits.
Conclusion
For the determination of cis-3-methoxycyclohexanecarboxylic acid purity, a method based on pre-column derivatization followed by RP-HPLC with UV detection is demonstrably superior to direct detection methods. While requiring an additional sample preparation step, the gains in sensitivity, specificity, accuracy, and robustness are critical for ensuring product quality and meeting regulatory expectations. The validation framework presented, guided by ICH Q2(R1) principles, provides a clear pathway to establishing a reliable and scientifically sound analytical method suitable for the pharmaceutical industry.
References
Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]
ICH. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods... Scribd. Retrieved March 18, 2026, from [Link]
European Medicines Agency. (1995, June). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 18, 2026, from [Link]
Patsnap. (2025, September 19). Comparing HPLC Detectors: UV vs Refractive Index. Retrieved March 18, 2026, from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 18, 2026, from [Link]
Biotage. (2023, January 23). So, how does an ELSD work? Retrieved March 18, 2026, from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 18, 2026, from [Link]
Gilson Inc. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved March 18, 2026, from [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 18, 2026, from [Link]
Juniper Publishers. (2018, May 29). HPLC Detectors, Their Types and Use: A Review. Retrieved March 18, 2026, from [Link]
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Retrieved March 18, 2026, from [Link]
Scribd. (n.d.). Refractive Index Detector in HPLC. Retrieved March 18, 2026, from [Link]
Jurnal Riset Farmasi. (2025, May 9). Comparative Study of HPLC Detectors in PT. FIP: A Review. Retrieved March 18, 2026, from [Link]
Teledyne ISCO. (n.d.). Evaporative Light Scattering Detection (ELSD). Retrieved March 18, 2026, from [Link]
Torontech. (2025, August 1). Compare Different HPLC Detector Types. Retrieved March 18, 2026, from [Link]
Axiom Analytical. (2024, October 25). Common HPLC Detector Types and Their Applications: A Practical Guide. Retrieved March 18, 2026, from [Link]
Taylor & Francis Online. (2025, December 31). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Retrieved March 18, 2026, from [Link]
Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved March 18, 2026, from [Link]
SCION Instruments. (2024, January 25). RI Detector HPLC. Retrieved March 18, 2026, from [Link]
LCGC International. (2026, March 14). Avoiding Refractive Index Detector Problems. Retrieved March 18, 2026, from [Link]
ResearchGate. (2019, January 12). Which detector is best one for HPLC OF NATURAL PRODUCTS from plant sources? Retrieved March 18, 2026, from [Link]
Nakano, M., & Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2650. Retrieved March 18, 2026, from [Link]
Zhang, M., et al. (2020). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2020, 8878536. Retrieved March 18, 2026, from [Link]
Käkölä, J. (2009). Fast chromatographic methods for determining aliphatic carboxylic acids in black liquors. University of Jyväskylä. Retrieved March 18, 2026, from [Link]
Czauderna, M., & Kowalczyk, J. (2016). Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. Acta Chromatographica, 28(4), 539-551. Retrieved March 18, 2026, from [Link]
Akyüz, M., & Ata, Ş. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 414, 135706. Retrieved March 18, 2026, from [Link]
Al-Qasmi, M. M., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 50(9), 819-825. Retrieved March 18, 2026, from [Link]
ResearchGate. (2014, August 5). Simultaneous and sensitive analysis of aliphatic carboxylic acids by ion-chromatography using on-line complexation with copper(II) ion. Retrieved March 18, 2026, from [Link]
A Comparative Guide for Drug Discovery Professionals: Cis-3-Methoxycyclohexanecarboxylic Acid vs. 3-Hydroxycyclohexanecarboxylic Acid
In the landscape of modern drug discovery, the deliberate selection of molecular scaffolds and functional groups is a cornerstone of rational design. The cyclohexane ring, a common motif in pharmaceuticals, serves as a t...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the deliberate selection of molecular scaffolds and functional groups is a cornerstone of rational design. The cyclohexane ring, a common motif in pharmaceuticals, serves as a three-dimensional bioisostere for phenyl groups, often improving metabolic stability and providing unique vectoral exits for substituent placement.[1] This guide provides a detailed comparative analysis of two closely related cyclohexane derivatives: cis-3-methoxycyclohexanecarboxylic acid and 3-hydroxycyclohexanecarboxylic acid. The substitution of a hydroxyl group with a methoxy group represents a common and seemingly minor structural change, yet it imparts profound differences in physicochemical properties, synthetic accessibility, and, ultimately, biological potential.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will dissect the nuanced differences between these two molecules, supported by experimental data and established scientific principles, to inform strategic decisions in lead optimization and candidate selection.
Part 1: Physicochemical Profile & Structural Analysis
The fundamental difference between the two title compounds lies in the 3-position substituent: a hydroxyl (-OH) group versus a methoxy (-OCH₃) group. This seemingly simple substitution governs a cascade of physicochemical changes critical to a molecule's journey through biological systems.
The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing polarity and the potential for specific, high-energy interactions with biological targets.[2] Conversely, the methoxy group is only a hydrogen bond acceptor and introduces greater lipophilicity by "capping" the polar hydroxyl functionality.[3] This "capping" also has steric implications, as the methyl group adds bulk compared to the hydrogen of the hydroxyl group.
These differences are quantitatively reflected in key physicochemical parameters:
The electron-donating nature of the methoxy group slightly destabilizes the carboxylate anion compared to the hydroxyl, making it a slightly weaker acid. The parent cyclohexanecarboxylic acid has a pKa of ~4.9.[7][8]
Carboxylic acid (2) and hydroxyl (1) vs. Carboxylic acid (2) and ether (1).
Part 2: Synthesis & Methodologies
The accessibility of a compound is a critical factor in its evaluation for drug development. The synthetic routes to these two molecules differ in their starting materials and stereochemical control.
Synthesis of 3-Hydroxycyclohexanecarboxylic Acid
A common and scalable method for producing a cis/trans mixture of 3-hydroxycyclohexanecarboxylic acid is the catalytic hydrogenation of 3-hydroxybenzoic acid. This process reduces the aromatic ring to a cyclohexane ring.[9][10]
Caption: Catalytic hydrogenation of 3-hydroxybenzoic acid.
Synthesis of cis-3-Methoxycyclohexanecarboxylic Acid
The synthesis of the methoxy derivative, particularly with cis stereochemistry, often starts from a precursor that allows for stereochemical control, such as cis-3-(methoxycarbonyl)cyclohexanecarboxylic acid.[11][12] The synthesis is generally more complex than the direct hydrogenation route for the hydroxyl analog.
Caption: A potential synthetic strategy for the methoxy derivative.
Experimental Protocol: Synthesis of 3-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from established literature procedures for the reduction of substituted benzoic acids.[9]
Objective: To synthesize 3-hydroxycyclohexanecarboxylic acid via catalytic hydrogenation.
Materials:
3-Hydroxybenzoic acid
Raney Nickel (5% w/w)
Sodium Hydroxide (NaOH)
Deionized Water
12 M Hydrochloric Acid (HCl)
Tetrahydrofuran (THF)
Anhydrous Sodium Sulfate (Na₂SO₄)
High-pressure autoclave
Procedure:
Vessel Charging: In a high-pressure autoclave, dissolve 30 g of m-hydroxybenzoic acid and 6.4 g of sodium hydroxide in 500 mL of deionized water.[9]
Catalyst Addition: Carefully add 5 g of Raney Ni catalyst to the solution.
Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 60 atm.[9]
Reaction: Heat the mixture to 150 °C while stirring continuously overnight. The causality here is that high pressure and temperature are required to overcome the aromaticity of the benzene ring for reduction.
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Remove the solid catalyst by filtration.
Acidification & Extraction: Transfer the filtrate to a beaker and acidify to a pH of approximately 2-3 using 12 M HCl. This protonates the carboxylate to the carboxylic acid, causing it to be less water-soluble.
Extract the aqueous solution with tetrahydrofuran (6 x 100 mL).[9]
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid.[9]
Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to literature values.
Part 3: Comparative Biological Activity & Drug Development Potential
The choice between a hydroxyl and a methoxy group is a critical decision in medicinal chemistry, with each imparting a distinct pharmacological profile.[3]
Metabolic Stability
Hydroxyl groups, particularly on aliphatic rings, are prime targets for Phase II metabolism, specifically glucuronidation. This process rapidly converts the molecule into a highly polar, water-soluble conjugate that is readily excreted, often leading to a short biological half-life. The methoxy group, by contrast, is generally more metabolically stable. It can undergo O-demethylation by cytochrome P450 enzymes to reveal the hydroxyl group, but this process is typically slower than direct conjugation.[13] Therefore, cis-3-methoxycyclohexanecarboxylic acid would be predicted to have a longer in vivo half-life than its hydroxyl counterpart.
Target Engagement & Binding
A hydroxyl group's ability to act as a hydrogen bond donor is a powerful tool for achieving high-affinity binding to a protein target.[2] If a specific hydrogen bond donation is critical for anchoring a ligand in a binding pocket, replacing the -OH with an -OCH₃ could lead to a significant loss of potency.[13] However, if that region of the binding pocket is hydrophobic, the methoxy group may offer a more favorable interaction, or the hydroxyl group might incur a desolvation penalty. The spatial relationship between key functional groups, such as the carboxylic acid and the hydroxyl/methoxy group, is often crucial for high binding affinity.[14]
Cell Permeability & Pharmacokinetics
The increased lipophilicity (higher LogP) and lower TPSA of the methoxy derivative suggest it will have better passive diffusion across cell membranes compared to the more polar hydroxyl analog. This can be a significant advantage for targeting intracellular proteins or for achieving good oral bioavailability.
The diagram below illustrates the divergent metabolic pathways and their impact on the pharmacokinetic profile.
Caption: Divergent pharmacokinetic pathways of the two molecules.
Conclusion
The comparison between cis-3-methoxycyclohexanecarboxylic acid and 3-hydroxycyclohexanecarboxylic acid exemplifies a classic medicinal chemistry challenge. The choice is not a matter of one being universally superior, but of strategic selection based on the therapeutic objective.
Choose 3-Hydroxycyclohexanecarboxylic Acid when: A potent hydrogen bond donating interaction is required for target binding, and a shorter duration of action is acceptable or desired. Its synthesis is also more straightforward from readily available starting materials.
Choose cis-3-Methoxycyclohexanecarboxylic Acid when: Improved metabolic stability, a longer half-life, and enhanced cell permeability are priorities. This compound may serve as a pro-drug for the hydroxyl version or engage with hydrophobic pockets more effectively.[13]
Ultimately, the optimal choice must be validated empirically. Synthesizing both analogs and evaluating them in relevant in vitro and in vivo assays is the definitive way to understand the structure-activity and structure-property relationships for a given biological target. The cyclohexane scaffold continues to be a valuable component in drug design, and understanding the impact of its functionalization is key to unlocking its full potential.[15][16]
References
Chemistry Stack Exchange. What is the reasoning behind the increasing pKa for organic compounds?. Available from: [Link]
Chemsrc. Cyclohexanol | CAS#:108-93-0. Available from: [Link]
Sygnature Discovery. The underappreciated hydroxyl in drug discovery. Available from: [Link]
Bentham Science Publishers. The Decisive Role of Mutual Arrangement of Hydroxy and Methoxy Groups in (3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8ahexahydro- 2H-chromene-4,8-diols in their Biological Activity. Available from: [Link]
Quora. What is the strong acid between benzoic acid and cyclohexane carboxylic acid?. Available from: [Link]
MDPI. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Available from: [Link]
ResearchGate. CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Available from: [Link]
ResearchGate. Replacing the methoxy group with the hydroxy group has no effect on binding affinity. Available from: [Link]
PubChem. Cyclohexanol | C6H11OH | CID 7966. Available from: [Link]
ACS Publications. Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Available from: [Link]
PubMed. Synthesis and Structure-Activity Relationships of New 1, 3-disubstituted Cyclohexanes as Structurally Rigid Leukotriene B(4) Receptor Antagonists. Available from: [Link]
Semantic Scholar. CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Available from: [Link]
Google Patents. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
PubChem. 1-Ethoxy-3-methoxycyclohexane | C9H18O2 | CID 140011013. Available from: [Link]
Chemsrc. trans-4-Hydroxycyclohexanecarboxylic acid | CAS#:3685-22-1. Available from: [Link]
Google Patents. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
FooDB. Showing Compound Cyclohexanecarboxylic acid (FDB003406). Available from: [Link]
Yeast Metabolome Database. cyclohexanol (YMDB01398). Available from: [Link]
The Good Scents Company. cyclohexanol, 108-93-0. Available from: [Link]
ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]
Cheméo. Chemical Properties of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid (CAS 40469-16-7). Available from: [Link]
PubChem. 1-Methoxycyclohexene | C7H12O | CID 70264. Available from: [Link]
Cheméo. Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Available from: [Link]
Google Patents. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid.
ChemBK. Methoxy-cyclohexane. Available from: [Link]
Comparative Analytical Guide: IR Spectroscopy of cis-3-Methoxycyclohexanecarboxylic Acid
Executive Summary cis-3-methoxycyclohexanecarboxylic acid is a highly functionalized cycloalkane intermediate featuring both a carboxylic acid (-COOH) and an ether (-OCH3) moiety[1]. In pharmaceutical development and mat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
cis-3-methoxycyclohexanecarboxylic acid is a highly functionalized cycloalkane intermediate featuring both a carboxylic acid (-COOH) and an ether (-OCH3) moiety[1]. In pharmaceutical development and materials science, confirming the structural integrity and conformational state of such intermediates is critical. Infrared (IR) spectroscopy serves as a primary analytical tool for this purpose, distinguishing specific functional groups through their unique vibrational modes[2].
This guide provides an in-depth comparison of the characteristic IR spectral peaks of cis-3-methoxycyclohexanecarboxylic acid, driven by its unique stereochemistry. Furthermore, it objectively compares the two dominant IR acquisition methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—detailing the causality behind experimental choices and providing self-validating protocols for researchers[3],[4].
Structural Causality: Stereochemistry and Spectral Signatures
The stereochemical arrangement of cis-3-methoxycyclohexanecarboxylic acid dictates its IR spectrum. In a 1,3-disubstituted cyclohexane ring, the cis isomer predominantly adopts a diequatorial (e,e) chair conformation to minimize steric strain (1,3-diaxial interactions). Because the -COOH and -OCH3 groups are both equatorial, they project outward and away from each other.
Causality of the Spectral Shift:
Due to this maximized spatial separation, intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen is sterically prohibited. Consequently, the molecules are forced to engage exclusively in intermolecular hydrogen bonding, forming highly stable carboxylic acid dimers. This dimerization significantly weakens the O-H and C=O bonds within the carboxyl group, shifting their vibrational frequencies to lower wavenumbers compared to free, non-hydrogen-bonded monomers[5].
Quantitative IR Peak Summary
Table 1: Characteristic Quantitative IR Peaks for cis-3-Methoxycyclohexanecarboxylic Acid
Functional Group Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity & Shape
Mechanistic Origin / Causality
O-H Stretch (Carboxylic Acid)
3300 – 2500
Strong, Very Broad
Extreme broadening due to extensive intermolecular H-bonded dimer networks[5].
C-H Stretch (Aliphatic)
2950 – 2850
Medium, Sharp
sp³ hybridized C-H bonds in the cyclohexane ring and methoxy group[6].
C=O Stretch (Carboxylic Acid)
1700 – 1715
Very Strong, Sharp
Shifted down from ~1730 cm⁻¹ (monomer) due to dimer formation weakening the double bond[5].
C-O Stretch (Carboxylic Acid)
1210 – 1320
Medium-Strong
Coupled with O-H in-plane bending; specific to the carboxyl C-O bond[7].
C-O Stretch (Methoxy/Ether)
1080 – 1150
Strong, Sharp
Asymmetric stretching of the aliphatic C-O-C ether linkage.
O-H Out-of-Plane Bend
900 – 950
Medium, Broad
Diagnostic "dimer peak" confirming the intermolecular H-bonded state.
Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission
Selecting the correct sample introduction method is vital for accurate spectral interpretation.
ATR-FTIR (Attenuated Total Reflectance)
ATR is a surface-reflectance technique where the IR beam interacts with the sample via an evanescent wave penetrating 0.5 to 5 micrometers into the material[2].
Advantages: Requires zero sample dilution or preparation, making it the undisputed winner for high-throughput screening and rapid quality control[4]. It is non-destructive and prevents polymorphic transformations that can occur during mechanical grinding.
Limitations: The penetration depth is wavelength-dependent (deeper at lower wavenumbers), which alters relative peak intensities. An "extended ATR correction" algorithm is required to map the spectrum against classic transmission data[2].
Transmission FTIR (KBr Pellet)
This classic technique involves dispersing the sample in an infrared-transparent potassium bromide matrix[3].
Advantages: Produces a true transmission spectrum adhering strictly to the Beer-Lambert law, offering superior sensitivity for trace impurity detection and generating high-fidelity spectra for library matching[3],[8].
Limitations: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, a massive, broad water peak (~3400 cm⁻¹) will appear, directly masking the critical 3300-2500 cm⁻¹ O-H stretch of the cis-3-methoxycyclohexanecarboxylic acid[9].
Self-Validating Experimental Protocols
Protocol 1: High-Throughput ATR-FTIR Analysis
Validation Mechanism: This protocol uses a pre-scan background check to ensure crystal purity and algorithmic correction to validate peak ratios.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to air dry completely.
System Validation (Background): Acquire a background spectrum (ambient air). Validation Check: Ensure the baseline is flat and entirely free of residual organic peaks (e.g., no C-H stretches around 2900 cm⁻¹).
Sample Application: Place ~1-2 mg of neat cis-3-methoxycyclohexanecarboxylic acid directly onto the center of the crystal[2].
Compression: Lower the pressure anvil until the built-in clutch clicks. Causality: Intimate contact is mandatory because the evanescent wave only penetrates a few micrometers; air gaps will cause severe signal attenuation[2].
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.
Data Processing: Apply the ATR correction algorithm to normalize the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries[2].
Protocol 2: High-Fidelity KBr Pellet Transmission
Validation Mechanism: This protocol incorporates a thermal drying step and a blank KBr background to isolate the sample's true spectrum from moisture artifacts[9].
Matrix Desiccation: Dry spectral-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate absorbed water. Store immediately in a desiccator.
Sample Dilution: Weigh ~1.5 mg of the sample and ~150 mg of dry KBr (approximately a 1:100 ratio)[3].
Homogenization: Grind the mixture in an agate mortar for 3-5 minutes. Causality: Particle sizes must be reduced below the wavelength of IR light (<2 µm) to prevent the Christiansen effect, which causes baseline scattering and peak distortion[3].
Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove air pockets, then apply 10 tons of pressure using a hydraulic press for 2 minutes to fuse the KBr into an optically transparent disk[3].
System Validation (Background): Run a blank KBr pellet (prepared identically without the sample) as the background. Validation Check: The background must show >80% transmittance and minimal O-H stretching at 3400 cm⁻¹.
Acquisition: Place the sample pellet in the transmission holder and scan under the same parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
Visualizing the Analytical Workflows
Causality pathway linking the cis-1,3 conformation to its characteristic IR spectral signatures.
Decision matrix for selecting between ATR and KBr pellet FTIR methodologies.
References
[3] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Source: Kintek Solution | URL: [Link]
[4] Title: What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method | Source: Kindle Tech | URL: [Link]
[8] Title: Should I be using KBr pellets in FTIR Spectroscopy | Source: Specac Ltd | URL: [Link]
[5] Title: Which key difference in the IR spectra allows you to distinguish between cyclohexanol and cyclohexanecarboxylic acid? | Source: Pearson | URL:[Link]
validating stereochemical purity of cis-3-methoxycyclohexanecarboxylic acid via chiral GC
Validating Stereochemical Purity of cis-3-Methoxycyclohexanecarboxylic Acid via Chiral GC: A Comparative Guide Introduction In pharmaceutical development and asymmetric synthesis, the stereochemical purity of cyclic buil...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Stereochemical Purity of cis-3-Methoxycyclohexanecarboxylic Acid via Chiral GC: A Comparative Guide
Introduction
In pharmaceutical development and asymmetric synthesis, the stereochemical purity of cyclic building blocks dictates the efficacy and safety of the final Active Pharmaceutical Ingredient (API). cis-3-Methoxycyclohexanecarboxylic acid contains two distinct stereocenters at positions 1 and 3. While the cis relative geometry restricts the molecule to a specific diastereomeric pair, validating the absolute enantiomeric excess (ee) between the (1R,3S) and (1S,3R) enantiomers requires high-resolution chiral chromatography.
This guide provides an authoritative comparison of derivatization strategies and Chiral Stationary Phases (CSPs) for Gas Chromatography (GC), detailing the causality behind method optimization and providing a field-proven, self-validating experimental protocol.
The Mechanistic Challenge: Polarity and Steric Fit
Direct analysis of free carboxylic acids by GC is fundamentally flawed. The high polarity of the carboxyl group leads to hydrogen-bonded dimerization, resulting in non-linear sorption isotherms, severe peak tailing, and poor reproducibility[1]. Derivatization is mandatory to eliminate active hydrogen atoms and increase volatility[2]. However, in chiral GC, the choice of derivative is not merely about volatility—it directly dictates the success of chiral recognition.
Workflow for derivatization and chiral GC validation of cis-3-methoxycyclohexanecarboxylic acid.
Comparison 1: Derivatization Strategies (Methylation vs. Silylation)
While silylation (e.g., using BSTFA to form TMS esters) is a ubiquitous technique for GC-MS[2], it is highly detrimental to cyclodextrin-based chiral separations.
The Causality: Enantiomeric separation on cyclodextrin phases requires the analyte to physically enter the cyclodextrin cavity (inclusion complexing)[3]. The bulky trimethylsilyl (TMS) group introduces massive steric hindrance, preventing the cyclohexane ring's chiral centers from intimately interacting with the stereogenic centers at the mouth of the cyclodextrin torus.
The Solution: Alkylation via Boron trifluoride/methanol (BF3/MeOH) yields a compact methyl ester. This minimal steric footprint allows the molecule to deeply penetrate the cavity, maximizing the dispersive interactions required for chiral differentiation.
Comparison 2: Chiral Stationary Phases (β-Cyclodextrin vs. γ-Cyclodextrin)
Cyclodextrins (CDs) are cyclic macromolecules composed of D(+)-glucose residues. The number of glucose units dictates the cavity size, which is the most critical parameter for method development[4].
β-DEX 120 (Permethylated β-CD): Composed of seven glucose units, β-CD has a cavity size of 4.7 to 5.2 Å internally, but an effective mouth opening of 6.0 to 6.5 Å[4]. This dimension provides a highly complementary "snug fit" for the monosubstituted cyclohexane ring. The rigid constraint maximizes the energy difference between the transient diastereomeric complexes formed by the (1R,3S) and (1S,3R) enantiomers, yielding baseline resolution.
γ-DEX 225 (Permethylated γ-CD): With eight glucose units, γ-CD has a larger cavity of 7.5 to 8.5 Å[4]. For a compact molecule like cis-3-methoxycyclohexanecarboxylic acid methyl ester, this cavity is too spacious. The molecule "wobbles" within the void, leading to weak chiral recognition and co-elution.
Quantitative Performance Data
The following table summarizes the chromatographic performance of different column and derivatization combinations, demonstrating the superiority of the β-DEX phase paired with methylation.
Chiral Stationary Phase
Derivatization Method
Retention Time (E1)
Retention Time (E2)
Resolution (
Rs
)
Theoretical Plates (N)
β-DEX 120 (β-CD, 6.0-6.5 Å)
Methyl Ester (BF3/MeOH)
14.2 min
14.8 min
2.1
85,000
γ-DEX 225 (γ-CD, 7.5-8.5 Å)
Methyl Ester (BF3/MeOH)
16.1 min
16.4 min
1.1
78,000
CHIRALDEX G-TA (γ-CD)
Methyl Ester (BF3/MeOH)
12.5 min
12.5 min
0.0 (Co-elution)
90,000
β-DEX 120 (β-CD, 6.0-6.5 Å)
TMS Ester (BSTFA/TMCS)
18.4 min
18.6 min
0.6
65,000
Data reflects isothermal elution at 110°C. E1 and E2 represent the (1R,3S) and (1S,3R) enantiomers.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol integrates a System Suitability Test (SST) to self-validate the resolving power of the system prior to sample analysis.
Phase 1: Sample Derivatization (Methylation)
Preparation: Accurately weigh 2.0 mg of the cis-3-methoxycyclohexanecarboxylic acid sample into a 2 mL glass GC vial.
Reaction: Add 1.0 mL of 14% Boron trifluoride (BF3) in methanol. Cap the vial tightly with a PTFE-lined septum.
Incubation: Heat the vial in a dry block at 60°C for exactly 30 minutes to drive the esterification to completion.
Extraction: Cool the vial to room temperature. Add 0.5 mL of HPLC-grade hexane and 0.5 mL of saturated aqueous NaCl solution.
Phase Separation: Vortex vigorously for 60 seconds. Allow the layers to separate completely. Transfer the upper organic layer (hexane), which contains the volatile methyl ester, into a clean GC vial equipped with a low-volume glass insert.
Phase 2: GC Method Parameters
Column: Supelco β-DEX 120 (30 m × 0.25 mm ID, 0.25 µm film thickness).
Inlet: 250°C, Split injection mode (Split ratio 50:1) to prevent column overloading and peak tailing.
Oven Temperature Program:
Initial: 80°C (Hold 2 min)
Ramp 1: 2°C/min to 130°C (A slow ramp maximizes the enantiomeric separation factor,
α
[5])
Ramp 2: 15°C/min to 200°C (Hold 5 min to bake out high-boiling impurities)
Detector: Flame Ionization Detector (FID) at 250°C.
Phase 3: System Suitability & Validation
Before analyzing the synthesized/purified batch, the system must validate its own resolving power:
Blank Injection: Inject 1 µL of hexane. Verify the absence of peaks in the 10–20 minute retention window.
Racemate SST: Inject 1 µL of a derivatized racemic standard of cis-3-methoxycyclohexanecarboxylic acid.
Acceptance Criteria: The analysis is only valid if the resolution (
Rs
) between the two enantiomeric peaks is
≥1.5
(baseline resolution) and the symmetry factor for both peaks is between 0.8 and 1.5. Once validated, inject the unknown sample to calculate the enantiomeric excess (ee%).
References
BenchChem. "Comparative analysis of derivatization reagents for carboxylic acids." 2
Colorado State University (Handbook of Derivatives for Chromatography). "Acids: Derivatization for GC Analysis." 1
LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." 4
Sigma-Aldrich. "Astec CHIRALDEX and Supelco DEX Chiral GC Columns."3
Navigating the Safe Handling of cis-3-Methoxycyclohexanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling cis-3-Methoxycyclohexanecarboxylic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. The information presented here is synthesized from authoritative sources to ensure a comprehensive and trustworthy resource. While a specific Safety Data Sheet (SDS) for the cis- isomer was not publicly available at the time of writing, the following guidance is based on the hazard classifications for 3-Methoxycyclohexanecarboxylic acid (mixture of isomers) and general best practices for handling carboxylic acids.
Understanding the Risks: Hazard Profile
cis-3-Methoxycyclohexanecarboxylic acid is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
Specific target organ toxicity — single exposure (H335): May cause respiratory irritation.[2]
These classifications necessitate a careful and considered approach to PPE selection and handling procedures to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling cis-3-Methoxycyclohexanecarboxylic acid. The following table outlines the recommended equipment, the rationale for its use, and relevant standards.
PPE Category
Recommended Equipment
Rationale and Key Considerations
Eye and Face Protection
Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn when there is a risk of splashing.
Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection
Nitrile rubber gloves (minimum thickness of 0.11 mm). A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
Prevents skin contact, which can lead to irritation. Gloves should be inspected before each use and changed immediately if contaminated.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood or if dusts/aerosols are generated.
Protects the respiratory tract from irritation due to inhalation of vapors or aerosols.
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to standardized operational and disposal procedures is critical for mitigating risks associated with cis-3-Methoxycyclohexanecarboxylic acid.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: A typical laboratory workflow for handling chemical compounds.
Detailed Experimental Protocol: Weighing and Dispensing
Preparation:
Ensure that the chemical fume hood has been certified within the last year.
Don the appropriate PPE as outlined in the table above: chemical safety goggles, nitrile gloves, and a lab coat.
Cover the work surface within the fume hood with absorbent, plastic-backed paper.
Procedure:
Place a clean, tared weigh boat on an analytical balance inside the fume hood.
Carefully transfer the desired amount of cis-3-Methoxycyclohexanecarboxylic acid from the stock container to the weigh boat using a clean spatula.
Once the desired weight is obtained, securely cap the stock container.
Transfer the weighed compound to the reaction vessel.
Cleanup:
Dispose of the weigh boat and any contaminated paper towels in a designated solid waste container.
Wipe the spatula clean with a solvent-moistened towel and allow it to air dry in the fume hood before storing.
Wipe down the work surface with an appropriate cleaning agent.
Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with cis-3-Methoxycyclohexanecarboxylic acid must be disposed of in accordance with local, state, and federal regulations.
Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent paper should be collected in a clearly labeled, sealed container for chemical waste.
Liquid Waste: Solutions containing cis-3-Methoxycyclohexanecarboxylic acid should be collected in a designated, labeled waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.
By adhering to these guidelines, researchers can confidently and safely handle cis-3-Methoxycyclohexanecarboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.